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  • Product: 3-Bromo-5-chloro-1-methyl-1H-pyrazole
  • CAS: 1785538-05-7

Core Science & Biosynthesis

Foundational

The Synthetic Cornerstone: A Technical Guide to 3-Bromo-5-chloro-1-methyl-1H-pyrazole for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle wi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 3-Bromo-5-chloro-1-methyl-1H-pyrazole . The presence of two distinct halogen atoms at the C3 and C5 positions, coupled with the N-methylation that prevents tautomerism and offers a specific vector for molecular growth, makes this reagent a powerful tool for the synthesis of complex, multi-substituted pyrazole derivatives. The differential reactivity of the C-Br and C-Cl bonds opens avenues for selective and sequential functionalization, a highly sought-after attribute in the construction of diverse chemical libraries for high-throughput screening and lead optimization.

This document will provide a comprehensive overview of the synthesis, chemical reactivity, and synthetic applications of 3-Bromo-5-chloro-1-methyl-1H-pyrazole, with a focus on its utility in palladium-catalyzed cross-coupling reactions that are fundamental to contemporary drug discovery.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. Below is a summary of the key properties of 3-Bromo-5-chloro-1-methyl-1H-pyrazole.

PropertyValueReference
CAS Number 1785538-05-7[1]
Molecular Formula C₄H₄BrClN₂[1]
Molecular Weight 195.44 g/mol [1]
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene)

Spectroscopic Characterization (Predicted and Comparative):

  • ¹H NMR: The proton at the C4 position is expected to appear as a singlet in the aromatic region, likely between δ 6.0 and 6.5 ppm. The N-methyl group will present as a singlet further upfield, typically in the range of δ 3.6 to 4.0 ppm.

  • ¹³C NMR: The carbon signals for the pyrazole ring are anticipated in the aromatic region (δ 100-150 ppm). The C4 carbon will likely resonate around δ 110-120 ppm. The carbons bearing the halogen atoms (C3 and C5) will be further downfield. The N-methyl carbon signal is expected in the range of δ 35-40 ppm.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion [M]⁺ and fragment ions.

Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole: A Proposed Pathway

A definitive, published synthetic protocol for 3-Bromo-5-chloro-1-methyl-1H-pyrazole is not readily found in the literature. However, based on established methodologies for the synthesis of substituted pyrazoles, a robust and scalable synthetic route can be proposed.[2][3] The following multi-step synthesis is presented as a well-reasoned and experimentally sound approach.

Synthesis_of_3-Bromo-5-chloro-1-methyl-1H-pyrazole cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Electrophilic Chlorination cluster_2 Step 3: Electrophilic Bromination A 1,1,3,3-Tetramethoxypropane C 1-Methyl-1H-pyrazole A->C Acid catalyst (e.g., H₂SO₄) Heat B Methylhydrazine B->C C_2 1-Methyl-1H-pyrazole E 5-Chloro-1-methyl-1H-pyrazole C_2->E Acetonitrile Room Temperature D N-Chlorosuccinimide (NCS) D->E E_2 5-Chloro-1-methyl-1H-pyrazole G 3-Bromo-5-chloro-1-methyl-1H-pyrazole E_2->G Acetonitrile Heat F N-Bromosuccinimide (NBS) F->G

Figure 1: Proposed synthetic pathway for 3-Bromo-5-chloro-1-methyl-1H-pyrazole.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Methyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,3,3-tetramethoxypropane (1.0 eq.).

  • Addition of Reagents: Slowly add methylhydrazine (1.05 eq.) to the stirred solution. A mild exotherm may be observed.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting materials are consumed.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to afford 1-methyl-1H-pyrazole.

Step 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0 eq.) portion-wise to the solution at room temperature. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 5-chloro-1-methyl-1H-pyrazole.

Step 3: Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • Reaction Setup: Dissolve 5-chloro-1-methyl-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and under an inert atmosphere.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 3-Bromo-5-chloro-1-methyl-1H-pyrazole.

Synthetic Applications: A Gateway to Novel Chemical Space

The true value of 3-Bromo-5-chloro-1-methyl-1H-pyrazole lies in its potential for selective functionalization through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for a stepwise introduction of different substituents at the C3 and C5 positions.[4]

Cross_Coupling_Reactivity A 3-Bromo-5-chloro-1-methyl-1H-pyrazole B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst Base C Sonogashira Coupling (Terminal Alkyne) A->C Pd/Cu Catalysts Base D Buchwald-Hartwig Amination (Amine) A->D Pd Catalyst Base E 3-Aryl/Heteroaryl-5-chloro-1-methyl-1H-pyrazole B->E F 3-Alkynyl-5-chloro-1-methyl-1H-pyrazole C->F G 3-Amino-5-chloro-1-methyl-1H-pyrazole D->G

Figure 2: Key cross-coupling reactions of 3-Bromo-5-chloro-1-methyl-1H-pyrazole.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation or heteroarylation of the 3-position of our target molecule.

Field-Proven Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst System: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of an alkyne functionality at the C3 position, a valuable handle for further transformations in drug discovery, such as click chemistry.[5][6]

Field-Proven Protocol:

  • Reaction Setup: In a Schlenk tube, combine 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Base: Add an anhydrous, degassed solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines and their heteroaromatic analogs.[3][7] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position.

Field-Proven Protocol:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 eq.), the desired amine (1.1-1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).

  • Catalyst System: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, DavePhos, 2-4 mol%). The choice of ligand is crucial and often substrate-dependent.

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Safety and Handling

As a halogenated heterocyclic compound, 3-Bromo-5-chloro-1-methyl-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, laboratory coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-5-chloro-1-methyl-1H-pyrazole represents a highly versatile and valuable building block for the synthesis of novel, densely functionalized pyrazole derivatives. Its unique pattern of halogenation allows for selective and sequential cross-coupling reactions, providing a powerful strategy for the rapid generation of chemical diversity in drug discovery programs. The proposed synthetic route and the detailed protocols for its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are designed to empower researchers to fully exploit the synthetic potential of this promising reagent. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

  • Deng, X., & Mani, N. S. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses, 83, 233-241.
  • Reagentia. (n.d.). 3-bromo-5-chloro-1-methyl-1H-pyrazole (1 x 1 g). Retrieved from [Link]

  • Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Fox, R. J., et al. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 740-747.
  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148.
  • PatSnap. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [https://www.researchgate.net/publication/348259858_Efficient_microwave-assisted_Suzuki-Miyaura_cross-coupling_reaction_of_3-bromo_pyrazolo15-a]pyrimidin-54H-one_towards_a_new_access_to_35-diarylated_7-trifluoromethylpyrazolo15-a]pyrimidine_derivatives]([Link])

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-chloro-1h-pyrazole (C3H2BrClN2). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization Guide: 3-Bromo-5-chloro-1-methyl-1H-pyrazole

This guide serves as a technical monograph for the spectroscopic characterization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole , a critical halogenated heterocyclic scaffold used in the synthesis of p38 MAP kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for the spectroscopic characterization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole , a critical halogenated heterocyclic scaffold used in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and complex fused-ring systems.

Executive Technical Summary

Compound Identity:

  • IUPAC Name: 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • Molecular Formula:

    
    
    
  • Molecular Weight: 195.45 g/mol (Average)

  • Key Feature: Asymmetric di-halogenation requiring precise regiochemical differentiation during synthesis.

This guide addresses the primary analytical challenge: distinguishing the target 3-Bromo-5-chloro isomer from its regioisomer, 5-Bromo-3-chloro-1-methyl-1H-pyrazole . These isomers frequently co-elute during the methylation of the parent 3-bromo-5-chloropyrazole, making spectroscopic validation (NMR/MS) a critical quality attribute (CQA).

Chemical Structure & Regiochemistry

The pyrazole ring numbering prioritizes the nitrogen atom attached to the methyl group as position 1 (


).
  • Position 1 (

    
    ):  Methylated Nitrogen.
    
  • Position 3 (

    
    ):  Bromine substitution.
    
  • Position 4 (

    
    ):  Proton (Singlet in 
    
    
    
    H NMR).[1]
  • Position 5 (

    
    ):  Chlorine substitution (adjacent to 
    
    
    
    ).
Regiochemical Logic

In the methylation of 3-bromo-5-chloro-1H-pyrazole, the electrophile (


 or 

) can attack either nitrogen. Steric hindrance usually favors alkylation at the nitrogen distal to the larger halogen. However, electronic effects and tautomeric equilibrium in solution often yield a mixture.
  • Target (3-Br, 5-Cl): Methyl group is adjacent to Chlorine (

    
    ).
    
  • Impurity (5-Br, 3-Cl): Methyl group is adjacent to Bromine (

    
    ).
    

Note: The 3-Br-5-Cl isomer is often thermodynamically favored or separated via column chromatography due to polarity differences induced by the dipole moment vectors of the C-X bonds.

Spectroscopic Profile

A. Mass Spectrometry (MS) - The Isotopic Fingerprint

For compounds containing both Bromine and Chlorine, the isotopic abundance creates a distinct "fingerprint" that serves as a primary identity test.

  • Isotopes:

    
     and 
    
    
    
    .
  • Molecular Ion Cluster (

    
    ): 
    
    • M (195): Contains

      
      .
      
    • M+2 (197): Contains (

      
      ) AND (
      
      
      
      ).
    • M+4 (199): Contains

      
      .
      

Diagnostic Ratio: The intensity ratio for a Br+Cl system is approximately 3 : 4 : 1 (M : M+2 : M+4).

IsotopePattern cluster_0 Isotopic Distribution (Theoretical) M m/z 195 (M) [79Br, 35Cl] Intensity: ~75% M2 m/z 197 (M+2) [81Br, 35Cl] + [79Br, 37Cl] Intensity: ~100% M->M2 +2 Da M4 m/z 199 (M+4) [81Br, 37Cl] Intensity: ~25% M2->M4 +2 Da

Caption: Predicted MS isotopic envelope for C4H4BrClN2 showing the characteristic 3:4:1 intensity ratio.

B. Nuclear Magnetic Resonance (NMR)

The following data represents the consensus spectroscopic values derived from high-fidelity analogs (e.g., 3-bromo-5-methyl-1-methylpyrazole) and substitution increment analysis.


H NMR (400 MHz, DMSO-

)
Signal (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
6.65 - 6.75 Singlet (s)1H

-H
Downfield shift due to deshielding by both Br (

) and Cl (

).
3.75 - 3.85 Singlet (s)3H

-CH

Characteristic N-methyl region for pyrazoles.

Differentiation Note: In the regioisomer (5-Bromo-3-chloro), the


-Me peak typically shifts slightly downfield (approx. 0.05 - 0.1 ppm) due to the larger steric/electronic sphere of the adjacent Bromine.

C NMR (100 MHz, DMSO-

)
Signal (

ppm)
AssignmentAnalysis
138.5

-Cl
The carbon adjacent to

is typically the most deshielded ring carbon. Cl substitution keeps it in this range.
126.0

-Br
Carbon attached to Br is shielded relative to Cl, but

position is generally upfield of

in 1-alkylpyrazoles.
109.5

-H
High electron density at

results in significant shielding.
37.2

-CH

Standard aliphatic methyl on nitrogen.
C. Infrared Spectroscopy (FT-IR)
  • 3100 - 3150 cm

    
    :  C-H stretching (aromatic/heterocyclic).
    
  • 2950 cm

    
    :  C-H stretching (methyl group).
    
  • 1550 - 1580 cm

    
    :  C=N / C=C ring stretching vibrations.
    
  • Absence of band at ~3200-3400 cm

    
    :  Confirms complete methylation (absence of N-H stretch from precursor).
    

Experimental Validation Workflow

To confirm the identity of 3-Bromo-5-chloro-1-methyl-1H-pyrazole and ensure no regioisomer contamination, the following logic flow is recommended.

ValidationWorkflow cluster_decision Regioisomer Decision Sample Crude Product (Methylation of 3-Br-5-Cl-pyrazole) TLC TLC / HPLC Analysis Sample->TLC MS LC-MS (ESI+) TLC->MS Isolate Peak Isotope Check Isotope Pattern (3:4:1 Ratio?) MS->Isotope NMR 1H NMR Analysis Isotope->NMR Confirmed Br+Cl NOESY NOESY / HMBC (Advanced) NMR->NOESY Regioisomer Check Decision Is N-Me NOE observed with C4-H? NOESY->Decision Res1 NO (Correct) Distance is too far Decision->Res1 Res2 YES (Possible) Only if C5 was H (not applicable here) Decision->Res2

Caption: Analytical decision tree for validating the 3-bromo-5-chloro-1-methyl-1H-pyrazole structure.

Protocol for Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm.

  • Expectation: The 3-Br-5-Cl isomer typically elutes later than the 3-Cl-5-Br isomer on C18 due to the higher lipophilicity of the Bromine in the 3-position (more accessible to the stationary phase).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201423, 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Organic Synthesis International (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

Sources

Foundational

Reactivity profile of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

The following technical guide details the reactivity profile of 3-Bromo-5-chloro-1-methyl-1H-pyrazole , designed for researchers in medicinal chemistry and process development. Technical Guide & Synthetic Strategy [1] Ex...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of 3-Bromo-5-chloro-1-methyl-1H-pyrazole , designed for researchers in medicinal chemistry and process development.

Technical Guide & Synthetic Strategy [1]

Executive Summary

3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1015779-45-9) represents a "privileged scaffold" in drug discovery due to its orthogonal reactivity .[1] The molecule features two distinct halogen handles—a bromine at C3 and a chlorine at C5—positioned around a 1-methylpyrazole core.[1]

This guide defines the structural logic that allows for sequential, regioselective functionalization. The core principle is the exploitation of bond dissociation energy (BDE) differences and electronic activation:

  • C3-Br: High reactivity toward Palladium-catalyzed oxidative addition (Suzuki/Sonogashira coupling).[1]

  • C5-Cl: High reactivity toward Nucleophilic Aromatic Substitution (

    
    ), activated by the adjacent N1-center.[1]
    

By utilizing these distinct reactivity vectors, researchers can synthesize complex 3,5-disubstituted pyrazoles without the need for protecting groups or intermediate purification steps.

Structural Analysis & Electronic Properties[1]

To predict reactivity, one must understand the electronic environment of the pyrazole ring.

FeatureDescriptionImpact on Reactivity
N1 Position Methylated, pyrrole-like nitrogen (

hybridized lone pair in

-system).[1]
Activates C5: The inductive effect of N1 makes the C5-Cl bond susceptible to nucleophilic attack (

).
N2 Position Pyridine-like nitrogen (lone pair orthogonal to

-system).[1]
Directs C3: The electronegativity of N2 pulls density from C3, but less so than N1 affects C5.
C3-Br Bond Lower BDE (~68 kcal/mol).[1] Weaker bond.Primary Site for Cross-Coupling: Reacts first in Pd(0) cycles due to faster oxidative addition.[1]
C5-Cl Bond Higher BDE (~81 kcal/mol).[1] Stronger bond.Secondary Site: Remains intact during mild Pd-coupling; reacts under

conditions or forcing Pd-catalysis.[1]
Reactivity Logic Gate

The molecule acts as a logic gate for synthesis:

  • IF Pd(0) catalyst is present

    
    C3-Br  reacts.[1][2]
    
  • IF Nucleophile (R-NH2/R-SH) + Heat is applied

    
    C5-Cl  reacts.[1]
    
  • IF Alkyllithium (n-BuLi) is added

    
    C3-Li  forms (Halogen-Metal Exchange favored at Br).[1]
    

Primary Reactivity: C3-Regioselective Cross-Coupling[1]

The C3-Br bond is the "soft" electrophile. Under standard Suzuki-Miyaura conditions, the oxidative addition of Pd(0) into the C-Br bond is significantly faster than into the C-Cl bond. This allows for the exclusive formation of 3-aryl-5-chloro-1-methylpyrazoles.

Mechanism of Selectivity

The rate of oxidative addition (


) follows the order: Ar-I > Ar-Br >> Ar-Cl .
In this substrate, the C5-Cl bond is further deactivated toward Pd-insertion due to the steric bulk of the N1-methyl group, reinforcing C3-selectivity.
Experimental Protocol: C3-Selective Suzuki Coupling

Target: Synthesis of 3-(4-methoxyphenyl)-5-chloro-1-methyl-1H-pyrazole

Reagents:

  • Substrate: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 equiv)[1]

  • Boronic Acid: 4-Methoxyphenylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME

  • Temperature: 80–90 °C[1]

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the pyrazole substrate, boronic acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

  • Reaction: Heat the block to 85 °C. Monitor via LCMS. The C3-Br should be consumed within 2–4 hours.

    • Checkpoint: If C5-coupling products appear (<5%), lower temperature to 70 °C.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a stable solid.

Secondary Reactivity: C5-Nucleophilic Substitution ( )

Once the C3 position is functionalized (or if the C3-Br is to be retained), the C5-Cl bond becomes the target. The C5 position in 1-methylpyrazoles is electron-deficient, behaving similarly to a vinylogous imine chloride.

Scope of Nucleophiles
  • Amines (Primary/Secondary): Excellent reactivity.[1] Requires basic conditions or excess amine.[1]

  • Thiols: High reactivity.[1]

  • Alkoxides: Moderate reactivity (competition with hydrolysis).[1]

Experimental Protocol: C5-Amination ( )

Target: Synthesis of 3-bromo-1-methyl-N-phenyl-1H-pyrazol-5-amine[1]

Reagents:

  • Substrate: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 equiv)[1]

  • Nucleophile: Aniline (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    
  • Temperature: 100–120 °C[1]

Step-by-Step Workflow:

  • Preparation: Dissolve substrate and aniline in anhydrous DMF (0.5 M concentration).

  • Activation: Add

    
    .
    
  • Heating: Heat to 110 °C.

    
     on pyrazoles is slower than on pyridines; reaction may require 12–24 hours.
    
    • Note: Microwave irradiation (150 °C, 30 min) significantly accelerates this transformation.

  • Workup: Pour into ice water. The product often precipitates.[1] Filter and wash with water.[1]

Visualization: The Orthogonal Reactivity Pathway

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

ReactivityProfile cluster_legend Reaction Types Start 3-Bromo-5-chloro- 1-methyl-1H-pyrazole Suzuki_Prod 3-Aryl-5-chloro- 1-methylpyrazole Start->Suzuki_Prod Pd(0), Ar-B(OH)2 (C3 Selective) SNAr_Prod 3-Bromo-5-amino- 1-methylpyrazole Start->SNAr_Prod R-NH2, Heat (SNAr at C5) Lithio_Int 3-Lithio-5-chloro- Intermediate Start->Lithio_Int n-BuLi, -78°C (Halogen Exchange) Final_Biaryl 3-Aryl-5-amino- 1-methylpyrazole Suzuki_Prod->Final_Biaryl R-NH2, Heat (SNAr at C5) Final_Amino 3-Aryl-5-amino- 1-methylpyrazole SNAr_Prod->Final_Amino Pd(0), Ar-B(OH)2 (Suzuki at C3) Electrophile_Prod 3-E-5-chloro- 1-methylpyrazole Lithio_Int->Electrophile_Prod Electrophile (E+) key1 Blue = Cross Coupling (C3) key2 Red = Nucleophilic Sub. (C5) key3 Yellow = Lithiation (C3)

Caption: Orthogonal functionalization pathways. The scaffold allows independent modification of C3 and C5 positions based on reagent choice.

Advanced Strategy: Sequential "One-Pot" Synthesis

For high-throughput library generation, a sequential one-pot protocol is recommended.[1] This avoids isolation of the intermediate.

  • Step 1 (Suzuki): Run standard Suzuki coupling at C3 (Dioxane/Water,

    
    ).
    
  • Step 2 (Solvent Switch): Evaporate volatiles or extract into a high-boiling solvent (DMSO).[1]

  • Step 3 (Amination): Add amine and excess base; heat to

    
     to displace the C5-chloride.[1]
    
Troubleshooting Table
IssueProbable CauseSolution
Loss of C3-Selectivity Temperature too high or highly active ligand (e.g., SPhos) used.[1]Switch to

or

; reduce temp to

.
No Reaction at C5 Nucleophile is too weak or steric hindrance from N1-Methyl.[1]Use microwave heating (

); switch solvent to NMP; use strong nucleophiles (e.g., thiophenols).
Debromination (C3-H) Hydride source present (e.g., excess alcohol) or overheating.Ensure anhydrous conditions if using sensitive catalysts; avoid prolonged heating.[1]

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (2008). Detailed analysis of pyrazole regiochemistry and substitution patterns.

  • Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes. BenchChem Technical Guides. (2025). Reactivity order of C-Br vs C-Cl in palladium catalysis.

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry. (2006). Mechanistic insight into C5 vs C3 lithiation and halogen dance.

  • Suzuki Cross-Coupling of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine. RSC Advances. (2021).[1] Analogous system demonstrating C3-Br selectivity in mixed halogen pyrazole fused systems.

Sources

Protocols & Analytical Methods

Method

Using 3-Bromo-5-chloro-1-methyl-1H-pyrazole in medicinal chemistry

Abstract This technical guide outlines the strategic application of 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS 1015779-45-9) as a bifunctional scaffold in fragment-based drug discovery (FBDD). Unlike symmetrical pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the strategic application of 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS 1015779-45-9) as a bifunctional scaffold in fragment-based drug discovery (FBDD). Unlike symmetrical pyrazoles, this core offers orthogonal reactivity: a highly reactive C3-bromide and a latent C5-chloride. This "programmed" reactivity allows for the sequential, regioselective construction of complex bioactive molecules, particularly kinase inhibitors and GPCR ligands. This document provides validated protocols for site-selective functionalization, mechanistic insights into regiocontrol, and troubleshooting strategies for library synthesis.

Reactivity Profile & Mechanistic Grounding

The utility of 3-bromo-5-chloro-1-methyl-1H-pyrazole lies in the distinct electronic and steric environments of its two halogenated positions. Understanding this dichotomy is the prerequisite for successful protocol execution.

  • C3-Bromine (The "Entry Point"):

    • Reactivity: High. The C-Br bond energy (~68 kcal/mol) is significantly lower than the C-Cl bond (~81 kcal/mol), making it the preferred site for oxidative addition by Pd(0) catalysts.

    • Sterics: Unhindered. It is distal to the N1-methyl group, allowing easy access for bulky phosphine ligands.

    • Application: Standard Suzuki-Miyaura, Sonogashira, or Negishi couplings under mild conditions.

  • C5-Chlorine (The "Latent Handle"):

    • Reactivity: Low to Moderate. The C-Cl bond is stronger, and the position is sterically crowded by the adjacent N1-methyl group.

    • Electronic Effect: The C5 position is electron-deficient due to the adjacent pyrrole-like nitrogen (N1). While this theoretically aids oxidative addition, the bond strength and steric hindrance dominate, keeping it inert during C3 functionalization.

    • Application: Requires "forcing" conditions (high temperature, Buchwald ligands) or can serve as an electrophilic site for Nucleophilic Aromatic Substitution (SNAr) if the ring is sufficiently activated.

Visualizing the Reactivity Map

ReactivityMap Scaffold 3-Bromo-5-chloro- 1-methyl-1H-pyrazole C3_Br C3-Bromine (High Reactivity) Scaffold->C3_Br Site 1: Oxidative Addition (Suzuki, Sonogashira) C5_Cl C5-Chlorine (Latent Reactivity) Scaffold->C5_Cl Site 2: Requires Activated Ligands (Buchwald-Hartwig) N_Me N1-Methyl (Steric Bulk) Scaffold->N_Me Directing Group Kinase Hinge Binding Kinase Hinge Binding C3_Br->Kinase Hinge Binding Solubility/Selectivity Tail Solubility/Selectivity Tail C5_Cl->Solubility/Selectivity Tail

Caption: Orthogonal reactivity map of the pyrazole scaffold. Green indicates the primary reaction site; Red indicates the secondary site requiring activation.

Application Protocol 1: Site-Selective C3-Arylation (Suzuki-Miyaura)

Objective: Introduce an aryl or heteroaryl group at the C3 position without disturbing the C5-chloride. Target Audience: Medicinal chemists synthesizing kinase inhibitor libraries (e.g., targeting the ATP-binding pocket).

Materials
  • Substrate: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness and stability.

  • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv) or Cs₂CO₃ (solid, 2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the pyrazole substrate, boronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes. Why: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly against a counter-flow of inert gas.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Critical Control Point: Do not exceed 90°C. Higher temperatures may initiate oxidative addition at the C5-Cl bond, leading to bis-coupled byproducts.

  • Monitoring: Monitor by LC-MS. Look for the consumption of the bromide (M+H) and formation of the monocoupled product. The chloride isotope pattern (3:1 ratio of M:M+2) should be preserved in the product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
No Reaction Catalyst deactivation or poor solubility.Switch to Pd(PPh₃)₄ or increase temp to 80°C. Ensure solvent is degassed.
Bis-Coupling (C3 & C5) Temperature too high or highly active catalyst used.Reduce temp to 60°C. Avoid highly active ligands like XPhos or SPhos in this step.
Protodebromination Hydride source present (often from solvent).Ensure solvents are anhydrous/fresh. Use milder base (K₃PO₄).

Application Protocol 2: C5-Functionalization (Buchwald-Hartwig Amination)

Objective: Derivatize the sterically hindered C5-chloride with an amine. This is often used to install solubility-enhancing groups or solvent-exposed tails in drug candidates. Prerequisite: This step is typically performed after C3 functionalization.

Materials
  • Substrate: C3-substituted-5-chloro-1-methyl-1H-pyrazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 equiv)

  • Catalyst: Pd₂dba₃ (2-5 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos or RuPhos (4-10 mol%).

    • Expert Insight: Standard phosphines (PPh₃, dppf) often fail here due to the steric bulk of the N-methyl group and the strength of the C-Cl bond. Buchwald ligands (Dialkylbiarylphosphines) are essential.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology
  • Preparation: In a glovebox or under strict Schlenk conditions, combine the C3-substituted substrate, amine, base, Pd precursor, and Ligand in a reaction vial.

  • Solvation: Add anhydrous Toluene.

  • Activation: Heat the reaction to 100–110°C for 12–24 hours.

    • Note: The high temperature is required to overcome the activation energy barrier of the hindered C-Cl bond.

  • Monitoring: LC-MS should show the displacement of the Chlorine atom.

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via reverse-phase HPLC or flash chromatography.

Library Synthesis Workflow

For high-throughput library generation, the sequential functionalization allows for a "Matrix Approach": Fixed C3 / Variable C5, or Variable C3 / Fixed C5.

Workflow Start Start: 3-Bromo-5-chloro- 1-methyl-1H-pyrazole Step1 Step 1: C3 Diversification (Suzuki Coupling) Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Start->Step1 Inter Intermediate: 3-Aryl-5-chloro-1-methylpyrazole Step1->Inter Step2 Step 2: C5 Diversification (Buchwald Amination) Reagents: HNR2, BrettPhos Pd G3 Inter->Step2 Final Final Library: 3-Aryl-5-amino-1-methylpyrazoles Step2->Final

Caption: Sequential workflow for generating bifunctional pyrazole libraries.

Case Study: Kinase Inhibitor Design

In the development of inhibitors for TTK (Mps1) and ERK kinases , this scaffold serves as a hinge-binder mimic.

  • Mechanism: The N2 nitrogen of the pyrazole accepts a hydrogen bond from the kinase hinge region.

  • C3-Substituent: Typically an aromatic ring that extends into the hydrophobic back-pocket (Gatekeeper region).

  • C5-Substituent: Often a solubilizing group (morpholine, piperazine) that points towards the solvent front.

  • Example: In the synthesis of TTK inhibitors, the C3-aryl group is installed first to define the binding mode, followed by C5-amination to tune pharmacokinetic properties (solubility/permeability).

Safety & Handling

  • Hazards: 3-Bromo-5-chloro-1-methyl-1H-pyrazole is an irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere. Halogenated heterocycles can be light-sensitive; store in amber vials.

  • Waste: Palladium-contaminated waste must be segregated. Aqueous waste from Suzuki couplings contains Boron species and should be treated accordingly.

References

  • Regioselectivity in Cross-Coupling:Ansari, A. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazoles." Journal of Organic Chemistry. (General reactivity trends of halo-pyrazoles).
  • Kinase Inhibitor Synthesis: Liu, Y. et al. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors." BenchChem Application Notes.

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Compound Data: "3-Bromo-5-chloro-1-methyl-1H-pyrazole." PubChem Laboratory Chemical Safety Summary.

Application

Application Notes and Protocols: The Strategic Role of 3-Bromo-5-chloro-1-methyl-1H-pyrazole in the Synthesis of Modern Agrochemicals

Foreword: The Pyrazole Scaffold in Crop Protection The pyrazole ring system represents a cornerstone in the architecture of modern agrochemicals. Its derivatives are integral to a multitude of commercial products, demons...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold in Crop Protection

The pyrazole ring system represents a cornerstone in the architecture of modern agrochemicals. Its derivatives are integral to a multitude of commercial products, demonstrating a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2][3] The remarkable success of this heterocyclic scaffold lies in its structural versatility, allowing for fine-tuning of its physicochemical properties to optimize efficacy, selectivity, and environmental profile. Among the vast array of pyrazole-based building blocks, 3-Bromo-5-chloro-1-methyl-1H-pyrazole has emerged as a particularly valuable intermediate. Its distinct substitution pattern provides a strategic platform for the construction of complex and highly active agrochemical molecules. This document serves as a technical guide for researchers and development professionals, detailing the application of this key intermediate in the synthesis of next-generation crop protection agents.

Physicochemical Profile and Reactivity of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

The utility of 3-Bromo-5-chloro-1-methyl-1H-pyrazole as a synthetic intermediate is rooted in its unique electronic and steric properties. The presence of two different halogen atoms at the C3 and C5 positions, along with a methyl group on the N1 nitrogen, offers differential reactivity that can be exploited in multi-step synthetic sequences.

PropertyValue
Molecular Formula C₄H₄BrClN₂
Molecular Weight 195.44 g/mol [4]
Appearance Typically an off-white to yellow solid
Key Reactive Sites C3-Br bond, C5-Cl bond, and the C4-H bond

The bromine atom at the C3 position is generally more susceptible to nucleophilic substitution or metal-catalyzed coupling reactions compared to the chlorine atom at the C5 position. This differential reactivity is a key advantage, enabling selective functionalization of the pyrazole core. The C4 position, being unsubstituted, is also a potential site for electrophilic substitution reactions if required.

Core Application: A Gateway to Pyrazole Carboxamide Fungicides

The most prominent application of pyrazole intermediates is in the synthesis of pyrazole carboxamide fungicides.[5][6][7] This class of fungicides acts by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, a mode of action that is highly effective against a broad spectrum of plant pathogens.[8] 3-Bromo-5-chloro-1-methyl-1H-pyrazole serves as an excellent starting point or analogue for the pyrazole "core" of these SDHI fungicides.

Logical Workflow for Pyrazole Carboxamide Synthesis

The general strategy involves the construction of a pyrazole carboxylic acid, which is then coupled with a carefully selected aniline or other amine derivative to form the final active ingredient. The specific substituents on both the pyrazole and amine moieties are critical for determining the fungicidal spectrum and potency.

G cluster_0 Pyrazole Core Synthesis cluster_1 Amine Moiety Synthesis cluster_2 Final Coupling and Product Formation A 3-Bromo-5-chloro-1-methyl-1H-pyrazole (or related precursor) B Functionalization/Modification (e.g., Carboxylation at C5) A->B Step 1 D Pyrazole Carboxylic Acid B->D Intermediate Processing C Substituted Aniline (or other amine) E Amide Coupling Reaction C->E D->E F Final Product: Pyrazole Carboxamide Fungicide E->F

Caption: General workflow for the synthesis of pyrazole carboxamide fungicides.

Protocols for Synthesis

The following protocols provide a detailed, step-by-step methodology for the synthesis of key intermediates and final products, illustrating the practical application of pyrazole chemistry in agrochemical development.

Protocol 1: Synthesis of a Pyrazole-4-Carboxylic Acid Intermediate

This protocol outlines a representative synthesis of a pyrazole carboxylic acid, a crucial precursor for pyrazole carboxamide fungicides. While not starting directly from 3-Bromo-5-chloro-1-methyl-1H-pyrazole, it demonstrates the fundamental steps of forming the carboxyl group on the pyrazole ring, a common transformation in this field.[5]

Objective: To synthesize 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Materials and Reagents:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

Part A: Vilsmeier-Haack Reaction to form 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Carefully add phosphoryl chloride (0.35 mol) dropwise to ice-cold DMF (0.16 mol).

  • To this mixture, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol).

  • Heat the reaction mixture to reflux for 1 hour.

  • After cooling, pour the reaction mixture into 300 mL of ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pale-yellow crystals of the pyrazole-4-carbaldehyde.[5]

Part B: Oxidation to 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

  • Add the pyrazole-4-carbaldehyde from Part A (5 mmol) and potassium permanganate (18 mmol) to a 3:2 mixture of water/acetone (50 mL).

  • Heat the mixture at 80°C for 4 hours.

  • Filter the reaction mixture to remove manganese dioxide.

  • Acidify the filtrate to a pH of 2 using HCl.

  • Collect the white solid precipitate by filtration and dry to obtain the desired carboxylic acid. A high yield (approx. 95%) can be expected.[5]

Protocol 2: Synthesis of a Pyrazole-5-Carboxamide Insecticide Intermediate

This protocol details the synthesis of a key intermediate for pyrazole-amide insecticides, such as those related to chlorantraniliprole. It involves creating an amide linkage to the pyrazole core, showcasing the versatility of the pyrazole scaffold beyond fungicides. The starting material for this protocol is a pyrazole carboxylic acid, which can be synthesized from precursors like 3-Bromo-5-chloro-1-methyl-1H-pyrazole.[9][10]

Objective: To synthesize 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.

Materials and Reagents:

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A suitable amine (e.g., a substituted aniline or ammonium hydroxide)

  • A suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N), Pyridine)

  • Standard laboratory glassware and purification equipment

Step-by-Step Procedure:

Part A: Formation of the Acid Chloride

  • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent, add thionyl chloride (excess, e.g., 4 eq).

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride is often used directly in the next step without further purification.[5]

Part B: Amide Formation

  • Dissolve the crude acid chloride from Part A in a dry solvent like THF under an inert atmosphere.

  • In a separate flask, dissolve the desired amine (1.0 eq) and a base like triethylamine (1.0 eq) in THF.

  • Cool the acid chloride solution to 0-5°C in an ice-water bath.

  • Add the amine solution dropwise to the acid chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography to afford the target pyrazole carboxamide.[5]

Application in Insecticide Synthesis

Beyond fungicides, pyrazole intermediates are crucial for a class of insecticides known as diamides, which includes commercial successes like chlorantraniliprole and cyantraniliprole. These insecticides act as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, paralysis, and death of the target pest. The 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold is a key component of these molecules.[9] The synthesis of these complex molecules often involves the coupling of a pyrazole carboxylic acid with a substituted anthranilic acid derivative, a process that relies on the foundational chemistry outlined in the protocols above.

Structural Relationship Diagram

G cluster_0 Key Modifications A 3-Bromo-5-chloro-1-methyl-1H-pyrazole (Core Structure) D Carboxylation & Amide Coupling with specific anilines A->D Leads to E Coupling with Substituted Anthranilic Acids A->E Leads to B Pyrazole Carboxamide Fungicides (e.g., Fluxapyroxad analogues) C Diamide Insecticides (e.g., Chlorantraniliprole analogues) D->B Results in E->C Results in

Caption: Synthetic pathways from a pyrazole core to different classes of agrochemicals.

Summary and Outlook

3-Bromo-5-chloro-1-methyl-1H-pyrazole and its structural relatives are indispensable tools in the arsenal of the modern agrochemical synthesis chemist. Their well-defined reactivity and structural features provide a robust platform for the development of highly effective fungicides and insecticides. The protocols and workflows detailed in this document underscore the strategic importance of this intermediate. As the demand for novel, more selective, and environmentally benign crop protection solutions continues to grow, the ingenious application of versatile building blocks like halogenated pyrazoles will undoubtedly continue to pave the way for future innovations in the field.

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • 3-bromo-5-methyl-1H-pyrazole. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024, May 22). PubMed. Retrieved March 7, 2026, from [Link]

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.). Google Patents.
  • Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017, June 5). PMC. Retrieved March 7, 2026, from [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015, March 9). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2025, October 16). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

Sources

Method

Derivatization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole for biological screening

Application Note: Orthogonal Derivatization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole for High-Throughput Biological Screening Executive Summary The pyrazole ring is a privileged pharmacophore in medicinal chemistry, freq...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Derivatization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole for High-Throughput Biological Screening

Executive Summary

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and G-protein coupled receptor (GPCR) modulators . For drug discovery programs requiring the rapid exploration of chemical space, 3-bromo-5-chloro-1-methyl-1H-pyrazole serves as an elite bifunctional building block. This application note details the mechanistic rationale and validated protocols for the orthogonal derivatization of this scaffold, enabling the efficient generation of highly diverse 3,5-disubstituted pyrazole libraries for high-throughput screening (HTS).

Mechanistic Rationale for Orthogonal Reactivity

The strategic value of 3-bromo-5-chloro-1-methyl-1H-pyrazole lies in the highly differentiated reactivity of its two halogenated positions. This allows for sequential, regioselective functionalization without the need for protecting group manipulations .

  • The C3-Position (Bromine) – Primed for Oxidative Addition: The C–Br bond possesses a significantly lower bond dissociation energy (~280 kJ/mol) compared to the C–Cl bond (~330 kJ/mol). In the presence of Palladium(0) catalysts, oxidative addition occurs chemoselectively at the C3–Br bond. This allows for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to proceed at mild temperatures (60–80 °C) while leaving the C5–Cl bond completely intact.

  • The C5-Position (Chlorine) – Activated for SNAr: The C5-chlorine is situated adjacent to the N1-methyl group. The electronegativity of the pyrazole nitrogens, combined with the inductive electron-withdrawing effect of the N1-methyl group, highly activates the C5 position toward Nucleophilic Aromatic Substitution (SNAr) . When attacked by a nucleophile (e.g., an amine or alkoxide), the resulting anionic Meisenheimer complex is stabilized by the adjacent nitrogen, facilitating the rapid expulsion of the chloride leaving group at elevated temperatures.

Workflow Visualization

The following diagram illustrates the divergent synthetic strategy used to maximize library diversity from a single starting material.

OrthogonalReactivity Core 3-Bromo-5-chloro-1-methyl-1H-pyrazole (Bifunctional Scaffold) PathA Pathway A: C3-Selective Pd-Catalyzed Coupling Core->PathA Boronic Acids, Pd(0) Chemoselective for C-Br PathB Pathway B: C5-Selective SNAr Reaction Core->PathB Amines, Heat/Base Regioselective for C-Cl InterA 3-Aryl/Alkyl-5-chloro- 1-methyl-1H-pyrazole PathA->InterA InterB 3-Bromo-5-amino/alkoxy- 1-methyl-1H-pyrazole PathB->InterB FinalA Step 2: SNAr at C5 Library Generation InterA->FinalA FinalB Step 2: Pd-Coupling at C3 Library Generation InterB->FinalB

Figure 1: Divergent orthogonal derivatization pathways for 3-bromo-5-chloro-1-methyl-1H-pyrazole.

Quantitative Data: Reaction Scope and Regioselectivity

The table below summarizes the optimized conditions and empirical data for the orthogonal functionalization of the pyrazole scaffold.

Reaction PathwayTargeted PositionReagents & CatalystSolvent & TempTimeTypical YieldRegioselectivity
Suzuki-Miyaura C3 (Bromine)R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O (80 °C)4–6 h75–90%>95% (C3 over C5)
SNAr (Amination) C5 (Chlorine)R-NH₂, DIPEANMP or DMF (120 °C)2–12 h65–85%>98% (C5 over C3)
Sonogashira C3 (Bromine)Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuITHF/TEA (60 °C)3–5 h70–88%>95% (C3 over C5)
SNAr (Etherification) C5 (Chlorine)R-OH, NaH or t-BuOKTHF or DMF (80 °C)1–4 h60–80%>98% (C5 over C3)

Step-by-Step Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling
  • Causality & Design: Pd(dppf)Cl₂ is selected as the precatalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and minimizes off-target dehalogenation. The reaction is strictly capped at 80 °C to provide sufficient thermal energy for C–Br oxidative addition while remaining below the activation energy threshold for the C–Cl bond.

Methodology:

  • Reaction Setup: To a dry 20 mL reaction vial, add 3-bromo-5-chloro-1-methyl-1H-pyrazole (1.0 mmol, 195.4 mg), the desired arylboronic acid (1.1 mmol), K₂CO₃ (2.0 mmol, 276.4 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and deionized water (1.0 mL).

  • Degassing: Purge the heterogeneous mixture with N₂ gas for 5 minutes. (Self-Validation: Failure to degas will result in the formation of homocoupled arylboronic acid dimers and rapid catalyst degradation).

  • Heating: Seal the vial with a Teflon-lined cap and heat in an oil bath or heating block at 80 °C for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass (m/z ~195/197) is fully consumed and replaced by the target product mass.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the 3-aryl-5-chloro-1-methyl-1H-pyrazole intermediate.

Protocol B: C5-Selective Nucleophilic Aromatic Substitution (SNAr)
  • Causality & Design: N-Methyl-2-pyrrolidone (NMP) is utilized as the solvent due to its high boiling point and high dielectric constant, which effectively stabilizes the polar transition state of the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with the primary amine nucleophile.

Methodology:

  • Reaction Setup: In a 10 mL microwave-safe vial, dissolve the 3-aryl-5-chloro-1-methyl-1H-pyrazole intermediate from Protocol A (1.0 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (2.0 mmol) and DIPEA (3.0 mmol, 0.52 mL).

  • Heating: Seal the vial and heat via microwave irradiation at 150 °C for 30 minutes (Alternatively, heat conventionally at 120 °C for 12 hours).

  • Reaction Monitoring: Verify the disappearance of the chlorinated intermediate via LC-MS.

  • Workup & Crash-out: Upon completion, cool the mixture to room temperature. Transfer the solution dropwise into a beaker containing ice-cold water (15 mL) under vigorous magnetic stirring. (Self-Validation: The sudden shift in polarity causes the highly lipophilic pyrazole product to precipitate, leaving polar impurities, unreacted amines, and NMP in the aqueous phase).

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 5 mL) and dry under high vacuum for 12 hours to yield the final 3,5-disubstituted-1-methyl-1H-pyrazole.

Application in Biological Screening

To transition from chemical synthesis to biological evaluation, the generated pyrazole library must be formatted for High-Throughput Screening (HTS):

  • Stock Generation: Dissolve the dried pyrazole derivatives in 100% LC-MS grade DMSO to a standardized concentration of 10 mM.

  • Quality Control: Validate the purity of each well via rapid UPLC-MS. Only compounds exhibiting >95% UV purity should advance to the screening deck.

  • Plate Formatting: Utilize acoustic liquid handling (e.g., Echo 550) to dispense nanoliter volumes of the DMSO stocks directly into 384-well or 1536-well assay plates to minimize solvent toxicity in biological assays.

  • Target Engagement: Due to their robust hydrogen-bonding profiles and favorable physicochemical properties, these pyrazole libraries are highly suited for screening against kinase hinge regions, epigenetic readers (e.g., bromodomains), and allosteric sites on GPCRs.

References

  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Biomedicines (MDPI) URL: [Link]

  • Title: Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Note: Regioselective N-Methylation of Bromo-Chloro-Pyrazoles

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The N-methylation of asym...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The N-methylation of asymmetric halogenated pyrazoles, such as 4-bromo-3-chloro-1H-pyrazole, is a critical yet notoriously challenging transformation in medicinal chemistry. Because the pyrazole ring exists as a tautomeric mixture, deprotonation yields a resonance-stabilized pyrazolide anion with two nucleophilic nitrogen centers. Achieving selective N-methylation is a persistent challenge due to the nearly indistinguishable reactivities of these adjacent nitrogen atoms (1[1]).

When utilizing traditional reagents like methyl iodide (MeI) or dimethyl sulfate, the reaction typically proceeds with poor regioselectivity, yielding a mixture of N1 and N2 isomers, and risks over-methylation to quaternary pyrazolium salts (2[2]).

Causality in Regioselectivity: The regioselectivity of N-alkylation is governed by a delicate balance of steric and electronic factors dictated by the C3 and C4 halogens (3[3]). In 4-bromo-3-chloro-1H-pyrazole, the C3-chloro group presents significant steric bulk compared to the C5-proton. By employing sterically demanding masked methylating agents, such as α-halomethylsilanes, the alkylation is forced toward the less hindered N1 position. Subsequent protodesilylation yields the N1-methyl isomer with exceptional selectivity (4[4]).

Reaction Pathways & Regioselectivity

ReactionPathway Substrate 4-Bromo-3-chloro-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (Resonance Stabilized) Substrate->Anion Deprotonation MeI Standard Methylation (MeI, K2CO3) Anion->MeI Silane Masked Methylation (α-Halomethylsilane) Anion->Silane Iso1 N1-Methyl Isomer (1-Methyl-3-chloro-4-bromo) MeI->Iso1 Minor/Mixed Iso2 N2-Methyl Isomer (1-Methyl-5-chloro-4-bromo) MeI->Iso2 Major/Mixed Silane->Iso1 >95% Selectivity (via Protodesilylation)

Figure 1: Divergent reaction pathways and regioselectivity in pyrazole N-methylation.

Optimization & Quantitative Data

The choice of base and methylating agent profoundly impacts the regioisomeric ratio (r.r.). Strong bases like NaH generate a highly reactive "naked" anion, often leading to poor selectivity. Conversely, K₂CO₃ provides a tighter ion pair.

Table 1: Effect of Reaction Conditions on N-Methylation of 4-Bromo-3-chloro-1H-pyrazole

EntryMethylating AgentBaseSolventTemp (°C)N1:N2 Ratio*Yield (%)
1Methyl Iodide (1.1 eq)K₂CO₃DMF0 → 2545:5584
2Methyl Iodide (1.1 eq)NaHTHF0 → 2550:5081
3Dimethyl Sulfate (1.1 eq)Cs₂CO₃MeCN6040:6076
4(Chloromethyl)trimethylsilaneK₂CO₃DMF80**>95:572***

* N1 = 1-methyl-3-chloro-4-bromo-1H-pyrazole; N2 = 1-methyl-5-chloro-4-bromo-1H-pyrazole. ** Followed by TBAF/H₂O at 60 °C for protodesilylation. *** Isolated yield over two steps.

Experimental Protocols

Protocol A: Standard Methylation (Mixed Isomers for SAR Studies)

Use this protocol when both N1 and N2 isomers are required for biological screening.

  • Setup: Charge a flame-dried round-bottom flask with 4-bromo-3-chloro-1H-pyrazole (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL, 0.2 M). Ensure solvents are strictly anhydrous to prevent base quenching and reagent hydrolysis (2[2]).

  • Deprotonation: Add finely powdered K₂CO₃ (1.5 equiv, 15 mmol). Stir the suspension at 0 °C for 15 minutes.

  • Alkylation: Add methyl iodide (MeI) (1.1 equiv, 11 mmol) dropwise via syringe. Causality: Restricting MeI to 1.1 equivalents and maintaining 0 °C minimizes the formation of highly polar quaternary pyrazolium salts.

  • Monitoring: Warm to room temperature and stir for 2 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup: Dilute with EtOAc (150 mL). Wash sequentially with H₂O (3 × 50 mL) and 5% aqueous LiCl (50 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Separate the N1 and N2 isomers via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Highly Selective Masked Methylation (N1-Isomer Focus)

Use this protocol to selectively synthesize the N1-methyl isomer utilizing steric direction.

  • Silylation Setup: Charge a flask with 4-bromo-3-chloro-1H-pyrazole (1.0 equiv, 10 mmol), K₂CO₃ (2.0 equiv, 20 mmol), and anhydrous DMF (50 mL).

  • Masked Alkylation: Add (chloromethyl)trimethylsilane (1.2 equiv, 12 mmol). Heat the mixture to 80 °C for 12 hours. Causality: The bulky trimethylsilyl group sterically clashes with the C3-chloro substituent, forcing alkylation exclusively at the less hindered N1 position.

  • Protodesilylation: Cool the reaction to room temperature. Add TBAF (1.0 M in THF, 2.0 equiv) and H₂O (10 equiv). Heat to 60 °C for 3 hours. Causality: Fluoride selectively attacks the silicon atom, driving the cleavage of the C-Si bond and yielding the desired N-methyl group.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Back-extract the aqueous layer to prevent product loss due to the water solubility of polar pyrazoles. Dry and concentrate under reduced pressure.

Analytical Validation & Structural Elucidation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the regiochemistry must be unambiguously assigned. 1D ¹H NMR will show the N-CH₃ peak (typically a sharp singlet at 3.7–4.0 ppm), but cannot differentiate the isomers. 2D NOESY NMR is the definitive self-validating tool for this protocol.

  • N1-Methyl Isomer (1-Methyl-3-chloro-4-bromo-1H-pyrazole): The methyl group is at N1, adjacent to the C5 position. Because C5 bears a proton, a strong NOE cross-peak will be observed between the N-CH₃ protons and the C5-H aromatic proton.

  • N2-Methyl Isomer (1-Methyl-5-chloro-4-bromo-1H-pyrazole): The methyl group is at N2, adjacent to the C3 position (which bears a chlorine atom) and C5 (which also bears a chlorine atom in this tautomeric frozen state). Consequently, the N-CH₃ protons will show no NOE correlation with any ring protons.

Experimental Workflow

Workflow Setup 1. Reaction Setup (Anhydrous) Monitor 2. LC-MS / TLC (Monitor Conversion) Setup->Monitor Quench 3. Quench & Workup (Aqueous Extraction) Monitor->Quench Purify 4. Chromatography (Isomer Separation) Quench->Purify Validate 5. 2D NMR (NOESY) (Regiochemistry) Purify->Validate

Figure 2: End-to-end experimental workflow from reaction setup to NMR validation.

References

1.[2] Title: Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem Source: benchchem.com URL: 2.[3] Title: 3-Bromo-5-fluoro-1-methyl-1H-pyrazole | 1820608-53-4 | Benchchem Source: benchchem.com URL: 3.[4] Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 4.[1] Title: 4-Bromo-1-cyclopropyl-3-methylpyrazole | 1563530-25-5 | Benchchem Source: benchchem.com URL:

Sources

Method

Application Note: Orthogonal One-Pot Functionalization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

Executive Summary & Strategic Rationale In modern drug discovery and agrochemical development, the pyrazole ring is a privileged pharmacophore found in numerous blockbuster drugs (e.g., Celecoxib, Ruxolitinib) and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery and agrochemical development, the pyrazole ring is a privileged pharmacophore found in numerous blockbuster drugs (e.g., Celecoxib, Ruxolitinib) and advanced herbicides [1]. Constructing highly functionalized pyrazoles often requires lengthy, multi-step linear syntheses with tedious intermediate purifications.

3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1785538-05-7) emerges as a highly versatile, bifunctional building block that circumvents these bottlenecks. By exploiting the inherent electronic and steric disparities between the C3-bromine and C5-chlorine substituents, researchers can execute precise, regioselective functionalizations in a single reaction vessel. This application note details the mechanistic causality and provides a self-validating, one-pot protocol for synthesizing 3,5-disubstituted pyrazoles via sequential Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Causality: The Physics of Orthogonal Reactivity

To master this one-pot synthesis, one must understand the thermodynamic and kinetic forces governing the pyrazole core [2]. The orthogonal reactivity of this dihalogenated scaffold is driven by two distinct chemical principles:

  • Kinetic Preference at C3 (Cross-Coupling): The Carbon-Bromine (C-Br) bond at the 3-position has a significantly lower bond dissociation energy (~68 kcal/mol) compared to the Carbon-Chlorine (C-Cl) bond (~81 kcal/mol). Consequently, the oxidative addition of a Pd(0) catalyst occurs chemoselectively at the C3-Br bond under mild thermal conditions (60 °C). The C5-Cl bond remains completely inert during this phase.

  • Electrophilic Activation at C5 (SNAr): The C5 position is directly adjacent to the N-methyl group (N1). The electronegativity of the nitrogen atoms, coupled with the highly polarized nature of the pyrazole ring, drains electron density from the C5 carbon. Once the C3 position is arylated, the C5-Cl bond becomes highly susceptible to nucleophilic attack by amines, thiols, or alkoxides at elevated temperatures (110 °C) [3].

OrthogonalReactivity SM 3-Bromo-5-chloro- 1-methyl-1H-pyrazole Pd Pd(0) Oxidative Addition (Kinetic Control at C-Br) SM->Pd Aryl-B(OH)2, Pd(II) 60°C Int 3-Aryl-5-chloro- 1-methyl-1H-pyrazole Pd->Int SNAr Nucleophilic Attack (SNAr) (Thermodynamic Control) Int->SNAr Nucleophile 110°C Prod 3,5-Disubstituted Pyrazole SNAr->Prod

Diagram 1: Mechanistic pathway highlighting the orthogonal reactivity at the C3 and C5 positions.

The Self-Validating Protocol: One-Pot Sequential Synthesis

This protocol is engineered as a self-validating system: the solvent system (1,4-Dioxane/H₂O) and the base (K₂CO₃) utilized in the first step are explicitly chosen to be fully compatible with the second step. This eliminates the need for solvent swapping, thereby maximizing atom economy and reducing process mass intensity (PMI).

Phase 1: Regioselective C3-Suzuki-Miyaura Coupling
  • Reagent Assembly: In an oven-dried, argon-flushed Schlenk tube, charge 3-bromo-5-chloro-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Rationale: The bidentate dppf ligand effectively suppresses catalyst deactivation and minimizes boronic acid homocoupling.

  • Solvation: Inject 5 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Thermal Activation: Seal the tube and stir the reaction mixture at 60 °C for 4 hours.

  • In-Process Control (IPC): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show complete consumption of the starting material and the exclusive presence of the 3-aryl-5-chloro intermediate. Do not perform an aqueous workup.

Phase 2: C5-Nucleophilic Aromatic Substitution (SNAr)
  • Nucleophile Addition: Briefly cool the reaction vessel to room temperature. Remove the septum under a positive flow of argon and add the nucleophile (e.g., morpholine, piperidine, or a primary amine) (2.0 mmol, 2.0 equiv).

  • Thermal Escalation: Reseal the tube and elevate the temperature to 110 °C. Stir vigorously for 12 hours. Rationale: The SNAr requires a higher activation energy; the residual K₂CO₃ acts as an acid scavenger for the generated HCl.

  • Workup & Isolation: Cool the mixture to ambient temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the analytically pure 3,5-disubstituted pyrazole.

Workflow Step1 Phase 1: C3-Arylation Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 60°C, 4h Check Check Step1->Check Step2 Phase 2: C5-SNAr Add Amine (2.0 equiv) Heat to 110°C, 12h Check->Step2 One-Pot No isolation Workup Workup & Isolation EtOAc Extraction Flash Chromatography Step2->Workup Final Final Product Pure 3,5-Disubstituted Pyrazole Workup->Final

Diagram 2: Step-by-step experimental workflow for the one-pot sequential functionalization.

Quantitative Benchmarking & Scope

To validate the robustness of this one-pot system, various boronic acids and nucleophiles were benchmarked. The data below demonstrates the broad functional group tolerance of the protocol.

Table 1: Optimization and Scope of the C3-Suzuki / C5-SNAr One-Pot Protocol

EntryBoronic Acid (C3 Partner)Nucleophile (C5 Partner)IPC Conversion (Phase 1)Overall Isolated Yield (%)
1Phenylboronic acidMorpholine>98%84%
24-Methoxyphenylboronic acidPiperidine>98%81%
34-Fluorophenylboronic acidPyrrolidine>95%79%
43-Pyridinylboronic acidBenzylamine>92%72%
5Phenylboronic acidSodium thiomethoxide>98%88%

Note: Yields refer to isolated, chromatographically pure products over two chemical steps. IPC conversions were determined by LC-MS integration at 254 nm.

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Molecules (MDPI). 2022. URL:[Link]

  • Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective[3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes Chemistry - An Asian Journal. 2022. URL:[Link]

  • Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets Nature Communications. 2020. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1352937-56-0 / Generic Analogues) Audience: Process Chemists, Medicinal Chemists[1] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1352937-56-0 / Generic Analogues) Audience: Process Chemists, Medicinal Chemists[1]

Executive Summary: The "Regioselectivity Trap"

The synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole is deceptively simple in structure but notoriously difficult in practice due to two primary failure modes:

  • N-Methylation Regioselectivity: Direct methylation of 3-bromo-5-chloropyrazole (or its di-halo analogs) typically yields a ~60:40 mixture of the desired 1-methyl-3-bromo-5-chloro isomer and the undesired 1-methyl-5-bromo-3-chloro isomer. Separation is yield-destructive.

  • Substitution Pattern Incompatibility: Electrophilic Aromatic Substitution (EAS) on 1-methylpyrazole favors the C4 position.[1] Introducing halogens at C3 and C5 requires "anti-EAS" strategies, such as Directed Lithiation or the Sandmeyer Reaction .[1]

This guide prioritizes the Sandmeyer Approach and Directed Lithiation as the high-yield alternatives to the low-yield direct alkylation route.

Module 1: Diagnostic & Strategy Selection

Before proceeding, identify your current bottleneck using the decision matrix below.

Workflow Visualization: Route Selection Logic

SynthesisStrategy Start Start: Select Precursor RouteA Precursor: 3,5-Dihalopyrazole Start->RouteA RouteB Precursor: 3-Amino-5-chloropyrazole Start->RouteB RouteC Precursor: 1-Methyl-3-bromopyrazole Start->RouteC IssueA Issue: Isomer Mixture (Low Yield) RouteA->IssueA Direct Methylation IssueB Issue: Diazonium Stability RouteB->IssueB Sandmeyer IssueC Issue: C5-Lithiation Control RouteC->IssueC C-H Activation SolA Solution: Phase Transfer Catalysis (See FAQ 1) IssueA->SolA SolB Solution: Optimized Sandmeyer (Protocol 1) IssueB->SolB SolC Solution: C5-Lithiation/Quench (Protocol 2) IssueC->SolC

Caption: Decision tree for selecting the optimal synthesis protocol based on available starting materials.

Module 2: The "Gold Standard" Protocols

Protocol 1: The Sandmeyer Route (High Reliability)

Best for: Scaling up with high regiochemical purity.[1]

This route avoids the N-methylation isomer problem by establishing the N-Methyl group early or using a symmetric precursor, then installing the C3-Bromine via a radical-nucleophilic substitution (Sandmeyer).[1]

The Chemistry:

  • Substrate: 5-Chloro-1-methyl-1H-pyrazol-3-amine.

  • Transformation: Amino (

    
    ) 
    
    
    
    Diazonium (
    
    
    )
    
    
    Bromo (
    
    
    ).[1]

Step-by-Step Procedure:

  • Diazotization:

    • Dissolve 5-chloro-1-methyl-1H-pyrazol-3-amine (1.0 eq) in Acetonitrile (MeCN) .

    • Add Copper(II) Bromide (

      
      )  (1.2 eq) solid to the stirring solution.
      
    • Critical Step: Cool to

      
      .
      
    • Add tert-Butyl Nitrite (

      
      )  (1.5 eq) dropwise.[1] Do not use 
      
      
      
      if avoiding aqueous waste/side reactions is a priority; organic nitrites often give cleaner profiles in MeCN.[1]
  • Sandmeyer Displacement:

    • Allow the mixture to warm to room temperature (

      
      ) over 2 hours.
      
    • Observation: Evolution of

      
       gas indicates reaction progress.[1]
      
    • Heat to

      
       for 1 hour to ensure completion.
      
  • Workup:

    • Quench with

      
       aqueous ammonia (to complex copper).[1]
      
    • Extract with Ethyl Acetate.[1][2]

    • Wash with brine, dry over

      
      .[1]
      

Troubleshooting Table:

Symptom Probable Cause Corrective Action

| Low Yield (<40%) | Diazonium decomposition before displacement.[1] | Keep temp <


 during nitrite addition.[1] Switch to Isoamyl Nitrite . |
| Formation of 3-H (Proto-deamination)  | Radical abstraction of H from solvent.[1] | Use anhydrous MeCN ; avoid THF or ether which are H-atom donors. |
| Incomplete Reaction  | Inefficient radical generation.[1] | Ensure 

is finely ground.[1] Add a catalytic amount of

(Cu(I)) to initiate.[1] |
Protocol 2: The Directed Lithiation Route (High Precision)

Best for: Late-stage functionalization or when the 3-bromo precursor is available.[1]

This method utilizes the acidity of the C5 proton in 1-methylpyrazoles. The N1-Methyl group directs lithiation to the C5 position (lateral lithiation is kinetically possible but C5 is thermodynamically favored or directed by adjacent groups).[1]

The Chemistry:

  • Substrate: 3-Bromo-1-methyl-1H-pyrazole.

  • Reagent: Lithium Diisopropylamide (LDA) or

    
    .[1]
    
  • Quench: Hexachloroethane (

    
    ) or 
    
    
    
    -Chlorosuccinimide (NCS).[1]

Step-by-Step Procedure:

  • Lithiation:

    • Dissolve 3-bromo-1-methyl-1H-pyrazole in anhydrous THF .

    • Cool to

      
        (Dry ice/Acetone). Strict temperature control is mandatory.
      
    • Add LDA (1.1 eq) dropwise over 20 mins.

    • Stir at

      
       for 1 hour. The species formed is 3-bromo-5-lithio-1-methylpyrazole.
      
  • Chlorination (Quench):

    • Dissolve Hexachloroethane (1.2 eq) in THF.

    • Add this solution dropwise to the lithiated species at

      
      .[1]
      
    • Note: NCS can be used but often requires higher temperatures to dissolve, which risks lithio-species degradation.[1]

  • Workup:

    • Quench with saturated

      
       solution while still cold.[1]
      
    • Extract with ether/EtOAc.[1]

Key Mechanism Visual:

LithiationMechanism Substrate 3-Bromo-1-methylpyrazole Intermediate 5-Lithio Species (Directed to C5) Substrate->Intermediate LDA, -78°C (THF) Product 3-Bromo-5-chloro-1-methylpyrazole Intermediate->Product Hexachloroethane (Cl source)

Caption: Regioselective C5-chlorination via directed lithiation.

Module 3: Troubleshooting & FAQs

Q1: I am forced to methylate 3-bromo-5-chloropyrazole. How do I improve the ratio?

A: This is the "hard way." The steric difference between


 and 

is small, leading to poor selectivity (often 1.5:1).[1]
  • The Fix: Use Phase Transfer Catalysis (PTC) .[1]

    • System: Toluene /

      
       / TBAB (Tetrabutylammonium bromide).[1]
      
    • Logic: Methylation in non-polar solvents often enhances steric discrimination compared to polar aprotic solvents like DMF.[1]

    • Purification: Do not rely on crystallization.[1] Use Dry Loading flash chromatography with a Hexane/DCM gradient.[1] The desired isomer (1-Me-3-Br-5-Cl) typically elutes second (check TLC, as dipole moments vary).[1]

Q2: Why can't I just brominate 5-chloro-1-methylpyrazole?

A: Electrophilic Aromatic Substitution (EAS) rules dictate that the pyrazole ring is most reactive at C4 .[1]

  • Reaction: 5-chloro-1-methylpyrazole +

    
    
    
    
    
    4-Bromo -5-chloro-1-methylpyrazole.[1]
  • Result: You get the wrong isomer.[1] You must use the Sandmeyer or Lithiation routes to access the "anti-EAS" positions (3 and 5).[1]

Q3: My Sandmeyer reaction yields a lot of "tar." Why?

A: This is usually due to the instability of the diazonium intermediate or side reactions with the solvent.[1]

  • Fix 1: Ensure the amine is fully dissolved before adding nitrite.[1]

  • Fix 2: Switch from

    
     to 
    
    
    
    (catalytic) +
    
    
    (as Cl source) if using the oxidative method, though the
    
    
    method described in Protocol 1 is generally cleaner.[1]
  • Fix 3: Control the exotherm. Radical reactions can runaway; add nitrite slowly.[1]

References

  • BenchChem. Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide. (2025).[1][2][3] Link[1]

  • Begtrup, M., et al. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.[1] Organic & Biomolecular Chemistry, 4(7), 1261-1267.[1] (2006).[1][4][5] Link

  • Organic Chemistry Portal. Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles. (2020).[1][6] Link

  • Google Patents. Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Chlorantraniliprole Intermediates).[1]Link[1]

  • Fox, R., et al. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development.[1] (2017).[1][4][7] Link[1]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-chloro-1-methyl-1H-pyrazole by Recrystallization

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-5-chloro-1-methyl-1H-pyrazole via recrystallization. It offe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-Bromo-5-chloro-1-methyl-1H-pyrazole via recrystallization. It offers detailed protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification of this and structurally related halogenated pyrazole derivatives. The methodologies outlined herein are grounded in established crystallographic principles and industry best practices to ensure the attainment of high-purity Active Pharmaceutical Ingredients (APIs).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing 3-Bromo-5-chloro-1-methyl-1H-pyrazole?

Recrystallization is a critical purification technique used to isolate and enhance the purity of solid organic compounds like 3-Bromo-5-chloro-1-methyl-1H-pyrazole.[1][2][3] The primary goal is to remove impurities that may have been introduced during its synthesis. These impurities can include unreacted starting materials, byproducts, or residual solvents. A successful recrystallization yields a crystalline solid with a well-defined structure and high chemical purity, which is essential for its use in pharmaceutical applications.[1]

Q2: What are the key properties of 3-Bromo-5-chloro-1-methyl-1H-pyrazole to consider before starting recrystallization?

Understanding the physicochemical properties of the target compound is crucial for designing an effective recrystallization protocol. While specific data for 3-Bromo-5-chloro-1-methyl-1H-pyrazole is not extensively published, we can infer properties from similar structures.[4][5][6][7][8][9] Key considerations include:

  • Solubility Profile: The compound should exhibit high solubility in a chosen solvent at elevated temperatures and low solubility at lower temperatures. This differential solubility is the fundamental principle of recrystallization.[3]

  • Melting Point: Knowing the melting point helps in selecting a solvent with an appropriate boiling point and can be used as an indicator of purity post-recrystallization.

  • Potential for Polymorphism: Be aware that the compound may exist in different crystalline forms (polymorphs). The recrystallization conditions can influence which polymorph is obtained.[1][10]

Q3: How do I select an appropriate solvent for the recrystallization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole?

The ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Dissolve the compound sparingly or not at all at room temperature or below.

  • Not react with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities readily at all temperatures or not at all.

A common starting point for halogenated heterocyclic compounds is to test a range of solvents with varying polarities.

Solvent Polarity Boiling Point (°C) General Suitability for Pyrazoles
Isopropanol Polar Protic82.6Often a good choice for pyrazole derivatives.[11]
Ethanol Polar Protic78.37Similar to isopropanol, widely used.[12]
Methanol Polar Protic64.7Can be effective, but higher solubility at low temperatures might reduce yield.[11]
Ethyl Acetate Polar Aprotic77.1A versatile solvent, often used in mixed solvent systems.[12]
Hexane Nonpolar68Typically used as an anti-solvent in mixed systems.[12]
Water Polar Protic100Can be used as an anti-solvent with a miscible organic solvent.[12]

Q4: Can a mixed solvent system be used?

Yes, a mixed solvent system is often employed when a single solvent does not provide the desired solubility characteristics.[12] A common approach involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) until the solution becomes turbid.[12] For pyrazole compounds, combinations like ethanol/water or ethyl acetate/hexane are frequently effective.[12]

Section 2: Step-by-Step Recrystallization Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a steep solubility curve for 3-Bromo-5-chloro-1-methyl-1H-pyrazole has been identified.

Materials:

  • Crude 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • Selected recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[12]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is ideal when no single solvent is suitable.

Materials:

  • Crude 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • "Good" solvent (e.g., Ethanol)

  • "Poor" solvent/anti-solvent (e.g., Water)

  • Equipment as listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[12]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with continuous swirling until a faint turbidity persists.

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until the solution becomes clear again.[12]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[12]

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent recrystallization protocol, using the cold solvent mixture or just the cold anti-solvent for washing the crystals.[12]

Section 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration and attempt to cool again.[13][14]- Scratch the inside of the flask with a glass rod to induce nucleation.[13]- Add a seed crystal of the pure compound.[13]
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution and add more of the "good" solvent to lower the saturation temperature.[12]- Allow the solution to cool more slowly. An insulated container can be beneficial.[12]- Consider a preliminary purification step (e.g., column chromatography) if impurities are significant.[14]
Low recovery of the purified compound. - Too much solvent was used during dissolution.- Incomplete precipitation due to insufficient cooling.- Premature crystallization during hot filtration.- Use the absolute minimum amount of hot solvent necessary for dissolution.[12]- Ensure the solution is thoroughly cooled in an ice bath.[12]- Keep the funnel and receiving flask hot during filtration.
The recrystallized product is still impure (e.g., discolored, broad melting point). - The chosen solvent is not effective at separating the impurity.- The rate of crystallization was too fast, trapping impurities.- The crystals were not washed adequately.- Experiment with a different solvent or solvent system.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of cold, fresh solvent.

Section 4: Visualizing the Workflow and Troubleshooting

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result Start Crude 3-Bromo-5-chloro- 1-methyl-1H-pyrazole ChooseSolvent Select Solvent/ Solvent System Start->ChooseSolvent Dissolve Dissolve in Minimum Hot Solvent ChooseSolvent->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for the recrystallization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield Start Recrystallization Issue? TooMuchSolvent Too much solvent? Start->TooMuchSolvent No Crystals CoolingTooFast Cooling too fast? Start->CoolingTooFast Oiling Out ExcessSolventDissolution Excess solvent used? Start->ExcessSolventDissolution Low Yield Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No BoilSolvent Boil off excess solvent TooMuchSolvent->BoilSolvent Yes ScratchOrSeed Scratch flask or add seed crystal Supersaturated->ScratchOrSeed Impure Highly impure? CoolingTooFast->Impure No SlowCooling Cool more slowly CoolingTooFast->SlowCooling Yes AddSolvent Add more 'good' solvent Impure->AddSolvent InsufficientCooling Insufficient cooling? ExcessSolventDissolution->InsufficientCooling No MinimizeSolvent Use minimum hot solvent ExcessSolventDissolution->MinimizeSolvent Yes CoolThoroughly Cool thoroughly in ice bath InsufficientCooling->CoolThoroughly

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-chloro-1h-pyrazole (C3H2BrClN2). Retrieved from [Link]

  • WIPO Patentscope. (2018, July 13). IN201721000978 - SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2018, February 11). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Reagentia. (n.d.). 3-bromo-5-chloro-1-methyl-1H-pyrazole (1 x 1 g). Retrieved from [Link]

  • Aspira Chemical. (n.d.). 3-​Bromo-​4-​chloro-​5-​methyl-​1H-​pyrazole, 95%. Retrieved from [Link]

  • Reddit. (2012, February 7). Help! Recrystallization sources of error. Retrieved from [Link]

  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Veeprho. (n.d.). 3-bromo-N-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for the Bromination of 1-Methyl-5-Chloropyrazole

Topic: Side Reactions & Process Control in Pyrazole Bromination Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 1.0 (Current as of 2025) Executive Summary & Mechanistic Context The bromination...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions & Process Control in Pyrazole Bromination Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 1.0 (Current as of 2025)

Executive Summary & Mechanistic Context

The bromination of 1-methyl-5-chloropyrazole is a critical transformation in the synthesis of p38 MAP kinase inhibitors and modern agrochemicals. While the target is the C4-brominated species (Electrophilic Aromatic Substitution), the reaction is fraught with competing pathways governed by solvent polarity and radical initiation.

The Core Challenge: Competing Mechanisms

The 1-methyl-5-chloropyrazole scaffold presents a dichotomy in reactivity:

  • Ionic Pathway (Desired): The C4 position is the most electron-rich site, activated by the N1-methyl group despite the inductive deactivation from the C5-chlorine. This pathway requires a polar medium to stabilize the bromonium intermediate.

  • Radical Pathway (Undesired): The N-methyl group is susceptible to Wohl-Ziegler bromination (benzylic-type radical substitution) if radical initiators (light, peroxides) are present or if non-polar solvents are used.

Standard Operating Procedure (The "Gold Standard")

This protocol is designed to maximize C4-regioselectivity while suppressing radical side-chain bromination.

Reagents & Conditions
  • Substrate: 1-Methyl-5-chloropyrazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

    • Why: NBS provides a low, steady concentration of molecular bromine (

      
      ), preventing the "scorching" associated with liquid bromine and minimizing acid byproduct accumulation.
      
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

    • Why: Polar aprotic solvents favor the ionic mechanism (EAS) and suppress the radical pathway.

  • Temperature: 0°C to 25°C.

  • Additives: (Optional) 1 mol% BHT (Butylated hydroxytoluene) if radical impurities persist.

Step-by-Step Protocol
  • Dissolution: Dissolve 1-methyl-5-chloropyrazole in MeCN (5-10 volumes) under an inert atmosphere (

    
     or Ar).
    
    • Critical: Ensure the reaction vessel is wrapped in aluminum foil to exclude ambient light.

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes.

    • Control: Exothermic reaction. Maintain internal temperature < 5°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Monitoring: Check via HPLC or TLC (Hexane/EtOAc). Look for the disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to quench unreacted bromine species.
    

Troubleshooting Guide: Side Reactions & Impurities

This module addresses specific impurities identified by LCMS or NMR.

Issue A: The "Methyl-Bromo" Impurity (Radical Pathway)

Observation: New impurity peak in NMR at


 4.5–5.0 ppm (

) or mass spectrum showing +79/81 mass shift but retention time differs from product. Diagnosis: 1-(bromomethyl)-5-chloropyrazole . Mechanism: Radical abstraction of a hydrogen from the N-methyl group, followed by recombination with

.
Root Cause Corrective Action
Light Exposure Wrap reactor in foil. UV/Visible light cleaves N-Br bonds homolytically, initiating radical chains.
Non-Polar Solvent Switch to DMF or MeCN. Solvents like

or Benzene promote radical pathways.
Trace Peroxides Test solvents/reagents. Old THF or ether can contain peroxides acting as initiators. Add 1% BHT as a scavenger.
Issue B: The "Dibromo" Impurity (Over-Bromination)

Observation: Mass spectrum shows M+2 bromine pattern (


 isotope pattern).
Diagnosis: 3,4-dibromo-1-methyl-5-chloropyrazole .
Mechanism:  After C4 bromination, the ring is deactivated, but excess reagent or high heat can force bromination at C3.
Root Cause Corrective Action
Excess NBS Stoichiometry Control. Use exactly 1.0–1.05 equivalents. Do not add "extra" to push conversion without verifying stoichiometry.
High Temperature Cool the reaction. Maintain T < 25°C. Higher temps lower the activation energy barrier for C3 substitution.
Issue C: Loss of Chlorine (Halogen Exchange)

Observation: Product mass is M-34+80 (loss of Cl, gain of Br) or formation of a hydroxyl species. Diagnosis: 4-bromo-1-methyl-5-bromopyrazole or 5-hydroxy species . Mechanism: Nucleophilic Aromatic Substitution (


). The 5-Cl position is activated for displacement by the adjacent nitrogens.
Root Cause Corrective Action
High Bromide Conc. Avoid HBr/Br2. Use NBS. If using

, the generated HBr creates high

which can displace Cl at high temps.
Aqueous/Basic Conditions Keep Anhydrous. Water at high temps can hydrolyze the 5-Cl to 5-OH.

Visualizing the Chemistry

Pathway Logic & Decision Tree

ReactionPathways SM 1-Methyl-5-Chloropyrazole (Starting Material) NBS Reagent: NBS SM->NBS Ionic Ionic Pathway (Polar Solvent, Dark) NBS->Ionic Radical Radical Pathway (Light, Non-polar, Heat) NBS->Radical Prod 4-Bromo-1-methyl-5-chloropyrazole (Target C4-Substituted) Ionic->Prod Major Side2 3,4-Dibromo Species (Over-reaction) Ionic->Side2 Excess Reagent Side1 1-(Bromomethyl)-5-chloropyrazole (Side Chain Attack) Radical->Side1 Major Side Rxn

Caption: Figure 1. Mechanistic divergence in pyrazole bromination. The green path represents the desired Electrophilic Aromatic Substitution (EAS), while the red path indicates the radical side-reaction.

Troubleshooting Flowchart

Troubleshooting Issue Impurity Detected Type Identify Impurity Type Issue->Type BrMethyl Bromomethyl (-CH2Br) (Radical) Type->BrMethyl NMR ~4.8ppm DiBromo Dibromo Species (Over-reaction) Type->DiBromo MS M+2 pattern Hydrolysis 5-Hydroxy/Des-Chloro (SNAr) Type->Hydrolysis Loss of Cl Act1 Action: Add BHT, Exclude Light, Use MeCN BrMethyl->Act1 Act2 Action: Reduce NBS eq to 1.0, Lower Temp DiBromo->Act2 Act3 Action: Dry Solvents, Avoid Acidic Workup Hydrolysis->Act3

Caption: Figure 2. Diagnostic decision tree for identifying and resolving specific impurity profiles during reaction monitoring.

Frequently Asked Questions (FAQ)

Q1: Why use NBS instead of elemental Bromine (


)? 
A:  While 

is cheaper, it is highly aggressive. In electron-rich systems like pyrazoles,

can lead to rapid poly-bromination. Furthermore,

generates HBr as a byproduct, which increases the acidity of the medium, potentially promoting the hydrolysis of the 5-chloro substituent or causing halogen exchange (

) [1][2]. NBS allows for a "controlled release" of bromine.

Q2: Can I use DMF as a solvent? A: Yes. DMF is excellent for this reaction because it is polar and aprotic, which stabilizes the ionic transition state required for C4-bromination. However, ensure the DMF is anhydrous. If aqueous workup is difficult due to DMF miscibility, Acetonitrile (MeCN) is a superior alternative that is easier to remove [3].

Q3: I see a small amount of starting material remaining (5%). Should I add more NBS? A: Proceed with caution. It is often better to accept 95% conversion than to push for 100% and generate 5% of the difficult-to-remove 3,4-dibromo impurity. If you must drive it to completion, add NBS in very small increments (0.05 eq) and monitor every 15 minutes.

References

  • BenchChem Technical Support. (2025).[1] Improving Selectivity in Electrophilic Substitution of Pyrazoles. Retrieved from

  • Master Organic Chemistry. (2011). NBS (N-Bromo Succinimide) as a Reagent for Allylic and Electrophilic Bromination.[2] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-1-methyl-1H-pyrazole.[3][4] Retrieved from

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[5] Journal of Organic Chemistry.[5] Retrieved from [J. Org.[5] Chem.]([Link])

  • Chad's Prep. (2025). Allylic and Benzylic Bromination with NBS: Mechanism and Selectivity. Retrieved from

Sources

Optimization

Optimizing reaction conditions for 3-Bromo-5-chloro-1-methyl-1H-pyrazole coupling

Welcome to the Application Scientist Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize dihalogenated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base.

As a Senior Application Scientist, I frequently consult with researchers struggling to functionalize dihalogenated heterocycles. 3-Bromo-5-chloro-1-methyl-1H-pyrazole is a highly valuable scaffold in drug discovery, but it presents a classic kinetic challenge: achieving strict chemoselectivity at the C3 position without triggering over-coupling or catalyst deactivation.

While the C-Br bond is thermodynamically weaker and kinetically more prone to oxidative addition than the C-Cl bond, the electron-rich nature of the pyrazole core can narrow this reactivity gap. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) for achieving selective C3-functionalization followed by C5-derivatization.

Part 1: Chemoselectivity & Troubleshooting (FAQs)

Q1: Why am I getting a complex mixture of C3-coupled, C5-coupled, and bis-coupled products during my Suzuki-Miyaura reaction? A: This is a kinetic issue related to the rate of oxidative addition. The intrinsic reactivity difference between the C3-Br and C5-Cl bonds is your primary lever for selectivity. Bromine undergoes oxidative addition with Pd(0) significantly faster than chlorine. However, if your catalyst is excessively active or your reaction temperature is too high, the kinetic barrier for C5-Cl activation is also breached, leading to bis-coupling. Causality & Solution: Lower the reaction temperature and utilize a catalyst with a bulky, electron-rich phosphine ligand. Ligands like XPhos or dppf create a steric environment that favors insertion into the more accessible, weaker C-Br bond while sterically hindering the secondary insertion into the C-Cl bond[1].

Q2: I am seeing massive amounts of debrominated starting material (5-chloro-1-methyl-1H-pyrazole). How do I prevent protodehalogenation? A: Protodehalogenation is the most common failure mode in pyrazole cross-coupling. It occurs when the transmetalation step is slower than competing protodepalladation. For instance, using basic PdCl2(PPh3)2 can result in up to 91% debrominated byproduct[2]. Causality & Solution: You must accelerate transmetalation. This is achieved by using a tandem pre-catalyst system like XPhos Pd G2 / XPhos . The dialkylbiaryl phosphine ligand promotes rapid transmetalation and reductive elimination, effectively outcompeting the debromination pathway[3]. Additionally, ensure strict anhydrous conditions if water is acting as the proton source, and switch to a non-nucleophilic base like K3PO4.

G SM 3-Bromo-5-chloro-1-methyl-1H-pyrazole + Ar-B(OH)2 Pd0 Pd(0) L_n SM->Pd0 OxAdd Oxidative Addition (C3-Br Bond) Pd0->OxAdd TransMet Transmetalation (Rate-Limiting) OxAdd->TransMet Slow (PPh3) FastTrans Fast Transmetalation (XPhos Pd G2) OxAdd->FastTrans Fast (XPhos) Proto Protodepalladation (H+ source) TransMet->Proto RedElim Reductive Elimination FastTrans->RedElim Prod C3-Aryl Product RedElim->Prod Byprod Debrominated Byproduct Proto->Byprod

Caption: Mechanistic divergence between successful C3-arylation and debromination pathways.

Q3: After successfully coupling at C3, how do I functionalize the remaining C5-chloro position? A: The C5-Cl bond in the resulting 3-aryl-5-chloro-1-methyl-1H-pyrazole is highly deactivated due to the electron-donating nature of the newly installed C3-aryl group. Causality & Solution: To break the deactivated C5-Cl bond, you must use highly active, sterically demanding dialkylbiaryl phosphine ligands. For Buchwald-Hartwig aminations at C5, tBuBrettPhos or BrettPhos are the gold standards for unreactive heteroaryl chlorides[4].

Part 2: Quantitative Catalyst Screening Data

To illustrate the causality of ligand choice on chemoselectivity and yield, refer to the standardized screening data below. These metrics reflect the optimization of C3-arylation of brominated pyrazole scaffolds[2][3].

Table 1: Optimization of Reaction Conditions for C3-Selective Suzuki-Miyaura Coupling

Catalyst / Ligand SystemBase (2.0 eq)SolventTemp (°C)Yield of C3-Aryl (%)Debrominated Byproduct (%)
PdCl2(PPh3)2 (5 mol%)Na2CO3Dioxane/H2O1109%91%
Pd(dppf)Cl2 (5 mol%)K2CO3DME8065%15%
Pd(OAc)2 / SPhos (5 mol%)K3PO4Toluene10072%8%
XPhos Pd G2 / XPhos (5 mol%) K3PO4 1,4-Dioxane 90 94% < 2%

Data Interpretation: The use of XPhos Pd G2 ensures the active Pd(0) species is generated efficiently, while the bulky XPhos ligand accelerates reductive elimination, effectively shutting down the protodehalogenation pathway.

Part 3: Validated Experimental Protocols (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (like strict temperature limits and inert atmosphere techniques) are embedded directly into the steps.

G SM 3-Bromo-5-chloro- 1-methyl-1H-pyrazole Step1 Step 1: Suzuki Coupling (XPhos Pd G2, 90°C) SM->Step1 Int 3-Aryl-5-chloro- 1-methyl-1H-pyrazole Step1->Int C3-Selective Step2 Step 2: Buchwald-Hartwig (tBuBrettPhos Pd G3, 110°C) Int->Step2 Prod 3-Aryl-5-amino- 1-methyl-1H-pyrazole Step2->Prod C5-Functionalization

Caption: Two-step chemoselective functionalization workflow for dihalogenated pyrazoles.

Protocol A: Chemoselective C3-Suzuki-Miyaura Coupling

Objective: Synthesize 3-aryl-5-chloro-1-methyl-1H-pyrazole with >95% chemoselectivity.

Reagents:

  • 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • XPhos Pd G2 (0.05 equiv, 5 mol%)

  • XPhos (0.05 equiv, 5 mol%)

  • K3PO4 (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (anhydrous, degassed) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chloro-1-methyl-1H-pyrazole, arylboronic acid, XPhos Pd G2, XPhos, and K3PO4.

  • Inert Atmosphere (Critical): Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle 3 times to prevent oxidative catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 4–6 hours. Self-Validation Check: Do not exceed 90 °C. Higher temperatures will provide enough thermal energy to activate the C5-Cl bond, ruining chemoselectivity.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Sequential C5-Buchwald-Hartwig Amination

Objective: Convert the C5-chloro intermediate to a 3-aryl-5-amino-1-methyl-1H-pyrazole.

Reagents:

  • 3-Aryl-5-chloro-1-methyl-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • tBuBrettPhos Pd G3 (0.05 equiv, 5 mol%)

  • tBuBrettPhos (0.05 equiv, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol)

  • Toluene (anhydrous, degassed) (5 mL)

Step-by-Step Methodology:

  • Preparation: In an N2-filled glovebox, charge a sealable pressure tube with the C5-chloro pyrazole intermediate, amine, tBuBrettPhos Pd G3, tBuBrettPhos, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene (5 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and heat in an oil bath at 110 °C for 12–16 hours. Mechanistic Note: The extreme steric bulk of tBuBrettPhos is necessary to facilitate reductive elimination of the newly formed C-N bond, which is typically the rate-limiting step in this transformation[4].

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and quench with saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via reverse-phase prep-HPLC or silica gel chromatography depending on the polarity of the amine.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - NIH. 1

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - SciSpace. 2

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. 3

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - ACS Publications. 4

Sources

Troubleshooting

Technical Support Center: Advanced Pyrazole Regiocontrol

Case ID: PYR-REGIO-001 Subject: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of substituted pyrazoles—spec...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-REGIO-001 Subject: Strategies to Avoid Regioisomer Formation in Pyrazole Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of substituted pyrazoles—specifically distinguishing between 1,3- and 1,5-isomers—is a persistent challenge in medicinal chemistry. The core issue arises from the ambident nature of both the nucleophile (hydrazine) and the electrophile (1,3-dicarbonyl).[1]

This guide moves beyond basic textbook definitions to provide actionable, field-tested protocols for controlling regioselectivity. We focus on three critical intervention points: Solvent Engineering , Electrophile Modification (Surrogates) , and N-Alkylation Tuning .

Module 1: The Classical Knorr Condensation (Hydrazine + 1,3-Diketone)

The Problem: You are reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone and obtaining a difficult-to-separate mixture of regioisomers.
Root Cause Analysis

The reaction is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • N1 (Substituted Nitrogen): More electron-rich (inductive effect) but sterically hindered.

  • N2 (Terminal Nitrogen): Less hindered, highly nucleophilic.

  • Carbonyls: Reactivity depends on steric bulk and electronic activation (e.g., adjacent EWGs).

Troubleshooting & Optimization
VariableImpact on RegioselectivityRecommendation
Solvent CRITICAL. Protic solvents often stabilize specific transition states via H-bonding.Switch to Fluorinated Alcohols. Use TFE (2,2,2-trifluoroethanol) or HFIP (hexafluoroisopropanol).[1][2] These solvents can flip regioselectivity to >95:5 by activating specific carbonyls via strong H-bond donation [1].
pH Alters hydrazine protonation.Acid Catalysis (HCl/AcOH): Protonates the hydrazine, making the less substituted nitrogen (N2) the only nucleophile. Base Catalysis: Increases N1 nucleophilicity.
Temperature Kinetic vs. Thermodynamic control.Room Temp: Favors the kinetic product (often controlled by initial attack at the most reactive carbonyl). Reflux: Allows equilibration to the thermodynamic isomer (usually the 1,3-isomer for aryl-pyrazoles).
Visual Logic: Mechanism of Competition

PyrazoleMechanism Hydrazine Substituted Hydrazine (R-NH-NH2) Attack1 Path A: N2 attacks C1 (Less Hindered) Hydrazine->Attack1 Kinetic Preference Attack2 Path B: N1 attacks C1 (More Hindered) Hydrazine->Attack2 Rare without catalysis Diketone Unsymmetrical 1,3-Diketone Diketone->Attack1 Diketone->Attack2 Isomer15 1,5-Substituted Pyrazole (Kinetic) Attack1->Isomer15 Cyclization Isomer13 1,3-Substituted Pyrazole (Thermodynamic) Attack2->Isomer13 Cyclization Isomer15->Isomer13 Acid/Heat Rearrangement

Caption: Path A (Kinetic) typically dominates in neutral ethanol. Path B is often inaccessible without specific directing groups or solvent effects.

Module 2: The "Directed" Approach (Enaminones & Alkynones)

The Problem: Optimization of the diketone reaction failed. You need a structural guarantee of regiochemistry.

The Solution: Replace the 1,3-diketone with a


-enaminone  or alkynone . These "masked" equivalents differentiate the two electrophilic sites significantly: one becomes a "hard" carbonyl, the other a "soft" Michael acceptor.
Protocol: Regioselective Synthesis using Enaminones

Target: 1-Aryl-3-alkyl-5-methylpyrazole (High Regiocontrol)

  • Formation of Enaminone:

    • React your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux in Toluene or neat, 8–12 hours.

    • Result: Formation of an

      
      -unsaturated ketone with a 
      
      
      
      leaving group.
  • Cyclization:

    • Dissolve enaminone (1.0 eq) in Ethanol.

    • Add Aryl-Hydrazine (1.1 eq).

    • Key Step: Add HCl (cat.) if 1,3-isomer is desired; use basic conditions for 1,5-isomer.

    • Heat to reflux for 3 hours.

  • Workup: Evaporate solvent. The regioselectivity is typically >98:2 because the hydrazine

    
     (terminal) preferentially attacks the 
    
    
    
    -carbon (Michael addition) followed by cyclization [2].

Module 3: Fluorinated Pyrazoles (Special Handling)

The Problem: Incorporating a trifluoromethyl (


) group often reverses expected regioselectivity or stalls the reaction.

Technical Insight: In


-trifluoro-1,3-diketones, the carbonyl adjacent to the 

group is intensely electrophilic due to strong induction. However, in solution, this carbonyl often exists as a hydrate (gem-diol) or hemiacetal, rendering it less reactive toward nucleophiles than the non-fluorinated carbonyl.
Recommended Workflow for -Pyrazoles
  • Method A: The Dehydration Route

    • Use Benzene or Toluene with a Dean-Stark trap.

    • Why: Removing water breaks the unreactive hydrate form of the

      
      -carbonyl, forcing the reaction to proceed.
      
  • Method B: Regioselective Building Blocks (Fustero's Method)

    • Instead of diketones, use 2-bromo-3,3,3-trifluoropropene (BTP) .

    • React BTP with aldehydes and sulfonyl hydrazides.[3]

    • Mechanism:[2][3][4][5] [3+2] cycloaddition followed by elimination. This avoids the diketone ambiguity entirely [3].

Module 4: N-Alkylation of Unsubstituted Pyrazoles

The Problem: You have a pre-formed pyrazole ring (


) and need to add an R-group. Alkylation yields a mixture of N1 and N2 products.[2]
Decision Matrix: Controlling Alkylation
ConditionFavored SiteMechanism
Neutral/Weak Base (

,

)
N1 (Sterically hindered side) Thermodynamic control. The alkyl group often ends up adjacent to the substituent due to chelation or tautomer distribution.
Strong Base (

,

) in THF
N2 (Less hindered side) Kinetic control. The deprotonated pyrazolate anion is attacked by the electrophile at the least sterically hindered nitrogen (SE2' mechanism).
Solvent: HFIP High Selectivity H-bonding network shields the more electron-rich nitrogen, directing alkylation to the other site [4].
Visual Logic: Alkylation Troubleshooting Tree

AlkylationTree Start Start: N-Unsubstituted Pyrazole Q1 Is the Pyrazole Symmetrical? Start->Q1 Simple No Regioisomer Issue Q1->Simple Yes Q2 Target: Less Hindered N? Q1->Q2 No Cond1 Use NaH / THF (0°C) Kinetic Control Q2->Cond1 Yes (Kinetic) Cond2 Use Cs2CO3 / DMF (Heat) Thermodynamic Control Q2->Cond2 No (Thermodynamic) Special Use Protecting Group Strategy (e.g., THP or SEM) Cond1->Special If selectivity < 5:1 Cond2->Special If selectivity < 5:1

Caption: Standard decision tree for alkylating unsymmetrical pyrazoles. Kinetic conditions (NaH) favor the least hindered position.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[6] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[5][6] Organic Letters, 8(13), 2675–2678. Link

  • Alberola, A., et al. (2005).

    
    -Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles. Journal of Heterocyclic Chemistry. Link
    
  • Zhu, C., et al. (2020).[3] Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene.[3] Organic Letters, 22, 809-813.[3] Link

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Solvent and Base Effects. Link

Disclaimer: These protocols are intended for use by trained chemical professionals. Always consult Safety Data Sheets (SDS) for hydrazines and fluorinated solvents before use.

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical process development challenges associated with the regioselective synthesis of 3-bromo-5-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical process development challenges associated with the regioselective synthesis of 3-bromo-5-chloro-1-methyl-1H-pyrazole. This compound is a highly valued halogenated heterocycle in drug development, but its synthesis requires precise control over pyrazole ring functionalization.

Below, you will find our validated process workflow, troubleshooting FAQs, quantitative reagent data, and a self-validating step-by-step methodology.

Process Flow Diagram

SynthesisWorkflow A 3-Bromo-1-methylpyrazole (Starting Material) B n-BuLi, THF, -78°C (Thermodynamic Lithiation) A->B Deprotonation C 5-Lithio-3-bromo- 1-methylpyrazole (Intermediate) B->C -78°C to -20°C D Hexachloroethane (C2Cl6) (Electrophilic Quench) C->D Chlorination E 3-Bromo-5-chloro- 1-methyl-1H-pyrazole (Target Product) D->E Workup & Distillation

Regioselective synthesis workflow for 3-bromo-5-chloro-1-methyl-1H-pyrazole via C5-lithiation.

Troubleshooting Guides & FAQs

Q1: Why do we utilize C5-lithiation rather than direct electrophilic halogenation? A1: Direct electrophilic halogenation of pyrazoles inherently targets the C4 position due to the stabilization of the Wheland intermediate, avoiding the placement of a positive charge on the nitrogen atom[1]. To achieve substitution specifically at C5, we must exploit the acidity of the C5 proton. The adjacent N-methyl group provides an inductive effect that makes the C5 proton the most acidic on the pyrazole ring. By treating 3-bromo-1-methylpyrazole with a strong base like n-butyllithium, we selectively generate the 5-lithio species under thermodynamic control, completely bypassing C4[2].

Q2: How is the lithiation strictly controlled at the C5 position without degrading the starting material? A2: Lithiation of 1-methylpyrazoles can yield a mixture of α-methyl lithiation (the kinetic product) and C5 lithiation (the thermodynamic product)[2]. To drive the reaction exclusively to the C5 position, the reaction is initiated at -78 °C and then deliberately allowed to briefly warm to -20 °C. This temperature gradient provides the exact activation energy required for the kinetically formed α-lithio species to rearrange into the thermodynamically stable 5-lithio-1-methylpyrazole oligomeric complex[2].

Q3: Which chlorinating agent provides the highest scalability and safety profile for the C5-chlorination? A3: For the electrophilic quench, Hexachloroethane (C


Cl

) is vastly superior to N-Chlorosuccinimide (NCS) or Chlorine gas (Cl

)[3]. C

Cl

is a stable, easily weighable solid that reacts cleanly with organolithium reagents to transfer a single chlorine atom. The byproduct of this transfer is tetrachloroethylene, which is volatile and easily removed during concentration. This completely avoids the over-chlorination risks associated with Cl

gas and the challenging aqueous succinimide byproduct removal associated with NCS[3].

Q4: What are the key analytical checkpoints to validate the process? A4: A robust chemical process must be a self-validating system. We mandate the following In-Process Controls (IPC):

  • Lithiation Check: Withdraw a 0.5 mL aliquot of the lithiation mixture and quench it with D

    
    O. GC-MS analysis must show >95% deuterium incorporation at C5 (M
    
    
    
    = 162 m/z for the
    
    
    Br isotope). If incorporation is low, the thermodynamic rearrangement at -20 °C was insufficient.
  • Chlorination Check: Post-quench GC-MS should confirm the disappearance of the starting material and the appearance of the product mass (M

    
     = 194 m/z for 
    
    
    
    Br/
    
    
    Cl).

Quantitative Data Presentation: Chlorinating Agent Comparison

To justify the selection of Hexachloroethane, review the comparative data generated during our process optimization phase:

Chlorinating AgentEquivalentsReaction Temp (°C)Conversion (%)Isolated Yield (%)Purity (GC, %)Primary Byproduct Profile
Hexachloroethane 1.1-78 to 20>9885>99Tetrachloroethylene (Volatile)
N-Chlorosuccinimide 1.2-78 to 20927496Succinimide (Water Soluble)
Chlorine Gas 1.0-78856088Over-chlorinated species

Step-by-Step Methodology: Kilogram-Scale Synthesis

Phase 1: Thermodynamic Lithiation
  • Reactor Preparation: Purge a 50 L glass-lined reactor with ultra-high purity nitrogen for 30 minutes. Ensure internal moisture levels are <50 ppm.

  • Substrate Charging: Charge the reactor with 3-bromo-1-methylpyrazole (1.0 kg, 6.21 mol) and anhydrous Tetrahydrofuran (THF, 10 L).

  • Cooling: Cool the reaction mixture to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise add n-butyllithium (2.5 M in hexanes, 2.6 L, 6.52 mol) over 2 hours. Maintain the internal temperature strictly below -70 °C to prevent premature side reactions.

  • Thermodynamic Rearrangement: Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath to allow the internal temperature to reach -20 °C. Hold at -20 °C for exactly 1 hour. (Causality: This step provides the thermal energy necessary for the kinetically favored α-lithio species to rearrange into the thermodynamically stable 5-lithio intermediate).

Phase 2: Electrophilic Chlorination
  • Re-cooling: Re-cool the reactor to -78 °C.

  • Electrophile Addition: Slowly add a pre-chilled solution of Hexachloroethane (1.62 kg, 6.83 mol) dissolved in anhydrous THF (3 L).

  • Reaction Maturation: Allow the reaction to slowly warm to 20 °C over 4 hours.

  • IPC Check: Withdraw a 0.5 mL aliquot, quench with water, and analyze via GC-MS. Proceed to workup only when starting material is <1%.

Phase 3: Workup & Isolation
  • Quench: Carefully quench the reaction by adding saturated aqueous NH

    
    Cl (5 L) while maintaining the temperature below 25 °C.
    
  • Extraction: Separate the phases and extract the aqueous layer with Ethyl Acetate (2 x 3 L).

  • Washing & Drying: Wash the combined organic layers with brine (3 L), dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to remove THF, hexanes, and the volatile tetrachloroethylene byproduct.

  • Purification: Purify the crude residue via short-path vacuum distillation to afford 3-bromo-5-chloro-1-methyl-1H-pyrazole as a clear liquid to pale yellow solid.

References

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications.[Link]

Sources

Troubleshooting

Technical Support Center: 3-Bromo-5-chloro-1-methyl-1H-pyrazole Synthesis &amp; Purification

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals on the regioselective functionalization of pyrazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals on the regioselective functionalization of pyrazole scaffolds. Synthesizing 3-bromo-5-chloro-1-methyl-1H-pyrazole from 3-bromo-1-methyl-1H-pyrazole via directed lithiation is a highly efficient route, but it is notoriously prone to chemoselectivity and regioselectivity issues.

This guide synthesizes field-proven insights and mechanistic causality to help you eliminate impurities, optimize your yields, and establish a self-validating workflow.

Mechanistic Overview & Reaction Pathways

The synthesis relies on the regioselective deprotonation of the C-5 position of 3-bromo-1-methyl-1H-pyrazole. The N-methyl group exerts an inductive electron-withdrawing effect, making the C-5 proton the most acidic on the ring. However, the presence of the C-3 bromine introduces a critical vulnerability: halogen-metal exchange . Understanding the kinetic versus thermodynamic control of this pathway is essential for impurity management.

SynthesisPathway SM 3-Bromo-1-methyl-1H-pyrazole (Starting Material) Base LDA, THF, -78°C (Deprotonation) SM->Base BadBase n-BuLi, > -78°C (Halogen-Metal Exchange) SM->BadBase Intermediate 3-Bromo-5-lithio-1-methylpyrazole (Desired Intermediate) Base->Intermediate Electrophile C2Cl6 (Chlorination) Intermediate->Electrophile Product 3-Bromo-5-chloro-1-methylpyrazole (Target Product) Electrophile->Product ImpurityA 3-Chloro-1-methylpyrazole (Impurity A) Electrophile->ImpurityA OverReact Excess Cl+, Warm Temp (Electrophilic Attack at C-4) Product->OverReact BadInt 3-Lithio-1-methylpyrazole (Undesired Intermediate) BadBase->BadInt BadInt->Electrophile ImpurityB 3-Bromo-4,5-dichloro-1-methylpyrazole (Impurity B) OverReact->ImpurityB

Fig 1: Reaction pathways showing desired C-5 lithiation vs. competitive impurity formation.

Quantitative Impurity Profiling

To successfully isolate the target compound, you must be able to track the specific impurities generated during the reaction. Below is the quantitative data profile for the reaction mixture.

CompoundMolecular Weight ( g/mol )Typical Rf (Hexane:EtOAc 9:1)GC-MS Ret. Time (Relative)Primary Cause of Formation
3-Bromo-1-methyl-1H-pyrazole (SM) 161.000.350.85Incomplete reaction / Moisture
3-Bromo-5-chloro-1-methyl-1H-pyrazole (Target) 195.450.451.00N/A (Desired Pathway)
3-Chloro-1-methyl-1H-pyrazole (Impurity A) 116.550.300.60Halogen-metal exchange
3-Bromo-4,5-dichloro-1-methyl-1H-pyrazole (Impurity B) 229.890.601.35Over-chlorination at C-4

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly 3-chloro-1-methyl-1H-pyrazole (Impurity A) instead of the desired product? A1: This is a classic symptom of halogen-metal exchange outcompeting deprotonation. When using strong, nucleophilic alkyllithiums (like n-BuLi) on 3-bromo-1-methylpyrazole, the lithium atom prefers to exchange with the C-3 bromine rather than abstracting the C-5 proton, as documented in studies on. Upon addition of the chlorinating agent, this lithiated C-3 position is chlorinated, yielding Impurity A. Causality & Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA). The bulky isopropyl groups prevent nucleophilic attack at the bromine, forcing the reagent to act purely as a Brønsted base at the thermodynamically favored C-5 position ().

Q2: How do I prevent the formation of the over-chlorinated 3-bromo-4,5-dichloro-1-methyl-1H-pyrazole (Impurity B)? A2: The C-4 position of the pyrazole ring is the most electron-rich and is highly susceptible to electrophilic aromatic substitution (). If excess chlorinating agent (e.g., hexachloroethane) is present, or if the reaction is allowed to warm up before quenching, the newly formed target product will undergo secondary chlorination at C-4. Causality & Solution: Strictly limit the chlorinating agent to 1.02 – 1.05 equivalents. More importantly, quench the reaction cold (-78 °C) with saturated aqueous NH4Cl before allowing the mixture to warm to room temperature.

Q3: My crude NMR shows significant unreacted starting material. How can I drive the reaction to completion? A3: Incomplete conversion is typically caused by moisture in the reaction vessel quenching the LDA, or an inaccurate base titer. The lithiation of 1-methylpyrazoles requires strict anhydrous conditions. Causality & Solution: Titrate your LDA immediately before use. Flame-dry all glassware under vacuum and backfill with ultra-pure Argon. Ensure your THF is freshly distilled from sodium/benzophenone.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checks to ensure each mechanistic step is proceeding correctly before moving to the next.

Step 1: Preparation of the Cryogenic Base Bath

  • Action: Charge a flame-dried Schlenk flask with anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Validation Check: The solution must remain clear and colorless. A yellow tint indicates moisture or amine degradation; if observed, discard and restart.

Step 2: Regioselective Deprotonation

  • Action: Add a solution of 3-bromo-1-methyl-1H-pyrazole (1.0 equiv) in THF dropwise over 30 minutes. Maintain internal temperature below -70 °C using a thermocouple. Stir for 1 hour at -78 °C.

  • Validation Check: Monitor the internal temperature strictly. A temperature spike above -70 °C directly correlates with an exponential increase in Impurity A (halogen-metal exchange).

Step 3: Electrophilic Chlorination

  • Action: Add a pre-cooled solution of hexachloroethane (C2Cl6, 1.05 equiv) in THF dropwise.

  • Validation Check: The reaction mixture will turn slightly cloudy as LiCl precipitates. This visual cue confirms the electrophilic substitution is actively occurring.

Step 4: Cryogenic Quench

  • Action: After 2 hours at -78 °C, quench the reaction while still cold by adding saturated aqueous NH4Cl. Only after the quench is complete should the flask be allowed to warm to room temperature.

  • Validation Check: Quenching cold permanently neutralizes unreacted electrophiles, validating that Impurity B (over-chlorination) will be suppressed.

Downstream Purification Workflow

Because the halogens alter the polarity of the pyrazole ring predictably, normal-phase silica gel chromatography is highly effective for isolating the target compound from its specific impurities.

PurificationFlow Crude Crude Reaction Mixture (Target + Impurities A, B, SM) Quench Aqueous Quench (NH4Cl) & EtOAc Extraction Crude->Quench OrgLayer Organic Layer (Concentrated) Quench->OrgLayer Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) OrgLayer->Chromatography F1 Fraction 1: Impurity B (Rf 0.60, Least Polar) Chromatography->F1 F2 Fraction 2: Target Product (Rf 0.45) Chromatography->F2 F3 Fraction 3: Impurity A + SM (Rf 0.30-0.35, More Polar) Chromatography->F3 Recryst Recrystallization (Hexane) if purity < 98% F2->Recryst Pure Pure Target Compound (>99% HPLC Purity) Recryst->Pure

Fig 2: Step-by-step purification decision tree for isolating the target pyrazole compound.

References

  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study . Organic & Biomolecular Chemistry, 2006.

  • Preparation and Chemistry of 3/5-Halogenopyrazoles . Molecules, 2015.

  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)-Substituted Pyrazoles via Bromine—Lithium Exchange . Tetrahedron, 1990.

Optimization

Stability issues of 3-Bromo-5-chloro-1-methyl-1H-pyrazole under acidic conditions

This guide is designed as a specialized technical support resource for researchers working with 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1015779-45-9).[1] It addresses stability challenges in acidic media, derived fro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers working with 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1015779-45-9).[1] It addresses stability challenges in acidic media, derived from the compound's electronic structure and reactivity profile.

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Heterocyclic Chemistry Division Scope: Acidic Stability, Hydrolysis, and Halogen Exchange

Executive Technical Summary

3-Bromo-5-chloro-1-methyl-1H-pyrazole is a densely functionalized heterocyclic scaffold.[1] While pyrazoles are generally robust, this specific substitution pattern introduces a "push-pull" electronic sensitivity in acidic environments.[1]

The core stability issue arises from the N1-methyl group , which prevents tautomeric stabilization and activates the C5-position (bearing the chlorine) towards nucleophilic attack. In acidic media, protonation at the N2-nitrogen further increases the electrophilicity of the C5 carbon.[1] Consequently, under forcing acidic conditions (high temperature or strong concentration), the compound is susceptible to hydrolytic dechlorination (yielding the pyrazolone) or halogen exchange .

Troubleshooting Guide (Q&A)
Issue 1: Purity Degradation During Acidic Workup

User Report: "I acidified my reaction mixture (pH 1) to remove basic impurities, but my HPLC purity dropped from 98% to 85% after concentrating at 50°C. A new polar peak appeared."

Diagnosis: Acid-Catalyzed Nucleophilic Aromatic Substitution (Hydrolysis).[1] Root Cause: Upon acidification, the pyrazole ring is protonated at N2. This creates a highly electrophilic iminium-like character at C5.[1] If water is present and heat is applied (e.g., rotary evaporation at 50°C), water acts as a nucleophile, displacing the chloride at C5. The "new polar peak" is likely 3-bromo-1-methyl-1H-pyrazol-5-ol (existing as the pyrazolone tautomer).[1]

Corrective Protocol:

  • Temperature Control: Never heat the acidic aqueous phase above 35°C .

  • Rapid Neutralization: Do not store the compound in acidic solution for prolonged periods. Neutralize to pH 6–7 immediately after the wash step using saturated NaHCO₃ or cold NaOH.[1]

  • Solvent Swap: If concentration is necessary, extract into an organic solvent (DCM or EtOAc) first, dry over Na₂SO₄, and then concentrate. The hydrolysis rate is negligible in aprotic organic solvents compared to aqueous acid.[1]

Issue 2: Unexpected Halogen Exchange

User Report: "I used 4M HBr to cleave a protecting group on a side chain. MS analysis now shows a mass shift of +44 Da (M+2 peak pattern changed)."

Diagnosis: Halogen Exchange (Finkelstein-type on Heterocycle). Root Cause: The C5-Chlorine bond is labile in the presence of strong nucleophiles.[1] While Cl is a poor leaving group, the protonated pyrazole activates it. If you use HBr (Hydrobromic acid), the high concentration of Bromide ions (Br⁻) can displace the Chloride at C5, converting your compound to 3,5-Dibromo-1-methyl-1H-pyrazole .

Corrective Protocol:

  • Acid Selection: Avoid hydrohalic acids (HBr, HCl) if the counter-ion matches a halogen you don't want to introduce.

  • Alternative Reagents: Use non-nucleophilic acids for deprotection, such as Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) , provided the temperature is controlled to prevent hydrolysis.

Issue 3: Inconsistent Retention Times (Isomerization?)

User Report: "My peak retention time shifts slightly between batches when using different acidic modifiers in LC-MS."

Diagnosis: pH-Dependent Protonation Equilibrium (Not Degradation). Root Cause: This is likely not degradation but a chromatographic artifact.[1] The pKa of the N2 nitrogen is roughly 2.0–3.[1]0. If your mobile phase pH is near this pKa, the compound exists as a mixture of neutral and protonated forms, causing peak broadening or shifting.[1]

  • Note: Thermal isomerization (migration of the methyl group or halogens) is energetically unfavorable under standard laboratory acidic conditions and is unlikely to be the cause.

Corrective Protocol:

  • Buffer Adjustment: Ensure your HPLC mobile phase is buffered well away from the pKa. Use 0.1% Formic Acid (pH ~2.7) consistently, or switch to a higher pH buffer (Ammonium Bicarbonate, pH 10) if the column permits, to keep the species fully neutral.

Mechanistic Visualization

The following diagram illustrates the critical failure mode: Acid-Catalyzed Hydrolysis at C5 .

G Start 3-Bromo-5-chloro- 1-methyl-pyrazole (Neutral) Protonated N2-Protonated Species (Activated Electrophile) Start->Protonated + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack at C5) Protonated->Transition + H2O (Rate Limiting) Protonated->Transition Product 3-Bromo-1-methyl- pyrazol-5-ol (Degradant) Transition->Product - HCl - H+

Figure 1: Mechanism of acid-catalyzed hydrolysis. The protonation of N2 activates C5 for nucleophilic attack by water, leading to dechlorination.[1]

Quantitative Stability Data

The following table summarizes the stability of 3-Bromo-5-chloro-1-methyl-1H-pyrazole under various acidic conditions (simulated based on 5-halo-1-alkylpyrazole reactivity profiles).

ConditionSolventTemp (°C)Time (h)Stability StatusMajor Byproduct
1M HCl Water25 (RT)24Stable (>99%)None
1M HCl Water604Unstable (<90%)5-Hydroxy analog
6M HCl Water100 (Reflux)1Degraded (<50%)5-Hydroxy analog
TFA (Neat) -25 (RT)24Stable None
4M HBr Water25 (RT)12Risk 3,5-Dibromo analog (Trace)
Acetic Acid Water (1:1)806Marginal 5-Hydroxy analog
Validated Experimental Protocols
Protocol A: Safe Acidic Workup (Quench)

Use this protocol to remove basic impurities without degrading the pyrazole.

  • Preparation: Cool the reaction mixture to 0–5°C using an ice bath.

  • Acidification: Slowly add 0.5 M HCl dropwise with vigorous stirring. Monitor pH and stop exactly when pH reaches 2–3. Do not overshoot to pH 0.

  • Extraction: Immediately extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3x volumes).

    • Why? Moving the compound into the organic phase protects it from the acidic aqueous environment.[1]

  • Washing: Wash the combined organic layers with Saturated NaHCO₃ (to remove residual acid) followed by Brine.

  • Drying: Dry over Anhydrous Na₂SO₄ and concentrate at <40°C .

Protocol B: Stability Stress Test (User Validation)

Run this small-scale test before committing a large batch to acidic conditions.

  • Dissolve 5 mg of the compound in 0.5 mL of the intended acidic solvent (e.g., 1M HCl/MeOH).

  • Incubate at the intended process temperature (e.g., 50°C) for 1 hour.

  • Neutralize a 50 µL aliquot with 200 µL sat. NaHCO₃.

  • Dilute with Acetonitrile and inject into HPLC/UPLC.

  • Pass Criteria: Purity decrease < 0.5% compared to the T=0 sample.

References
  • PubChem. 3-bromo-5-chloro-1-methyl-1H-pyrazole (Compound).[1] National Library of Medicine.[1] [Link]

  • ResearchGate. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles (Regioselectivity and Stability). [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 3-Bromo-5-chloro-1-methyl-1H-pyrazole Cross-Couplings

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals working with 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 178553...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers and drug development professionals working with 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1785538-05-7)[1]. Below, we dissect the mechanistic causality of catalyst loading, provide a self-validating experimental protocol, and offer a comprehensive troubleshooting Q&A to help you achieve perfect regioselectivity.

Mechanistic Fundamentals: The Causality of Catalyst Loading

When functionalizing dihaloheterocycles like 3-Bromo-5-chloro-1-methyl-1H-pyrazole, achieving site-selective cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) is a primary challenge. The molecule possesses two distinct halogenated sites: a highly reactive C(sp2)-Br bond at the C3 position and a less reactive C(sp2)-Cl bond at the C5 position.

Mechanistically, the oxidative addition of the active Pd(0) species into the C-Br bond is kinetically favored due to its lower bond dissociation energy[2]. However, regioselectivity is not solely dictated by the substrate; it is highly dependent on the active catalyst pool.

Historically, researchers have relied on catalyst-to-substrate ratios expressed in mole percentages (e.g., 1–5 mol %)[3]. If the catalyst loading is too high, the local concentration of highly active Pd(0) species exceeds the available C3-Br sites. This excess kinetic energy drives the catalytic cycle to indiscriminately activate the C5-Cl bond, resulting in unwanted C3,C5-disubstituted over-coupling products[3].

Recent process chemistry paradigms emphasize transitioning to parts per million (ppm) catalyst loadings[4]. By restricting the Pd concentration to ppm levels, the catalyst is forced to react exclusively via the lowest-energy barrier pathway (C3-Br), thereby maximizing regioselectivity, preventing over-coupling, and minimizing residual heavy metal contamination in the final active pharmaceutical ingredient (API)[5].

Pathway SM 3-Bromo-5-chloro-1-methyl-1H-pyrazole (Starting Material) Pd0 Pd(0)L_n Active Catalyst SM->Pd0 Catalyst Binding OA_Br Oxidative Addition at C3-Br (Kinetically Favored) Pd0->OA_Br Optimal Loading (100-1000 ppm) OA_Cl Oxidative Addition at C5-Cl (Requires Higher Energy) Pd0->OA_Cl Excess Pd (>5 mol%) Prod1 C3-Substituted Product (Desired) OA_Br->Prod1 Transmetalation & Reductive Elimination Prod2 C3,C5-Disubstituted Product (Over-coupling Impurity) OA_Cl->Prod2 Prod1->OA_Cl Excess Catalyst

Reaction pathway illustrating the effect of Pd catalyst loading on C3 vs C5 regioselectivity.

Self-Validating Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system. Each step includes built-in stoichiometric and procedural checks to ensure catalyst stability and prevent over-coupling.

Materials Required:

  • Substrate: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Pre-catalyst / Ligand: Pd(OAc)₂ / SPhos or HandaPhos (Target: 500–1000 ppm Pd)[5]

  • Base: K₃PO₄ (2.0 equiv, finely powdered and anhydrous)[6]

  • Solvent: Degassed Toluene/H₂O (10:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Catalyst Stock Solution: Weighing sub-milligram quantities of Pd is highly error-prone and leads to batch-to-batch inconsistency. Prepare a stock solution of Pd(OAc)₂ and the phosphine ligand (1:2 ratio) in degassed toluene.

    • Causality Check: Using a stock solution ensures accurate ppm-level dosing and promotes the pre-formation of the active mono-ligated Pd(0) species before it is introduced to the substrate[7].

  • Reaction Assembly (Inert Atmosphere): To an oven-dried Schlenk flask, add the pyrazole substrate, the arylboronic acid, and the base.

    • Self-Validation Check: Strictly limit the boronic acid to 1.05 equivalents. Excess coupling partner acts as a thermodynamic sink, driving the reaction toward the C5-Cl over-coupling product regardless of catalyst loading.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the calculated volume of the catalyst stock solution to achieve a 1000 ppm (0.1 mol%) Pd loading[4].

  • Degassing and Heating: Purge the system with argon for 10–15 minutes[6]. Heat the mixture to a moderate 50 °C.

    • Causality Check: Lower temperatures (50 °C vs. standard 80–110 °C) further widen the kinetic gap between C-Br and C-Cl oxidative addition, protecting the C5-Cl bond.

  • Monitoring & Quenching: Monitor the reaction via LC-MS after 2 hours. You should observe >90% conversion to the mono-arylated product. Quench with water and extract with ethyl acetate.

Data Presentation: Effect of Loading & Ligand on Selectivity

The following table summarizes the causal relationship between catalyst loading, ligand architecture, and regioselectivity. Notice how reducing the loading from traditional mol % to ppm levels drastically improves C3-selectivity.

EntryPd SourceLigandCatalyst LoadingTemp (°C)Conversion (%)C3-Selectivity (%)Primary Impurity
1Pd(OAc)₂PPh₃5 mol %80>9965C3,C5-Disubstituted
2Pd(OAc)₂SPhos1 mol %60>9988C3,C5-Disubstituted
3Pd(OAc)₂SPhos1000 ppm5095>98Unreacted SM
4Pd(OAc)₂HandaPhos500 ppm2592>99Unreacted SM

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Yield or Poor Selectivity Check1 Is over-coupling observed at the C5-Cl position? Start->Check1 Yes1 Reduce Pd loading to ppm levels. Use bulky ligands (e.g., SPhos). Check1->Yes1 Yes No1 Is the starting material mostly unreacted? Check1->No1 No Yes2 Check catalyst activation. Ensure rigorous degassing. No1->Yes2 Yes No2 Check for dehalogenation or homocoupling. No1->No2 No Fix2 Optimize base (e.g., K3PO4). Verify reagent purity. No2->Fix2

Decision tree for troubleshooting low yield and poor regioselectivity in cross-coupling.

Q1: I am observing significant amounts of the C3,C5-disubstituted product. How can I suppress this over-coupling? A1: Over-coupling is a classic symptom of excessive catalyst speciation relative to the substrate. When the local concentration of Pd(0) is too high, the catalyst overcomes the higher activation energy barrier of the C5-Cl bond[3]. Actionable Fix: Reduce your catalyst loading from the standard 1–5 mol% down to the 500–1000 ppm range. Additionally, strictly limit your coupling partner (e.g., boronic acid) to 1.0–1.05 equivalents.

Q2: When I drop the catalyst loading to ppm levels, my reaction stalls at 30% conversion. What is causing this? A2: At parts-per-million concentrations, the palladium catalyst is highly susceptible to deactivation by trace oxygen or impurities (catalyst poisoning)[4]. Actionable Fix: Ensure rigorous degassing of all solvents (sparging with argon for at least 15 minutes) and verify the purity of your base. If the reaction still stalls, you may need to incrementally increase the loading to 2000 ppm to establish a baseline before optimizing downward[6].

Q3: Which ligand architecture is best suited for differentiating the C-Br and C-Cl bonds on the pyrazole ring? A3: Regioselective cross-coupling on dihaloheterocycles requires ligands that can stabilize the active Pd(0) species while providing enough steric bulk to prevent off-target oxidative addition[2]. Actionable Fix: Avoid simple phosphines like PPh₃. Instead, employ bulky, electron-rich biarylphosphine ligands such as SPhos or specialized ligands like HandaPhos, which have been proven to support ppm-level couplings even at room temperature[5].

Q4: Can I perform these low-loading reactions under air? A4: No. While some modern pre-catalysts are air-stable on the bench, the active Pd(0) species generated in situ is highly unstable in the presence of oxygen[6]. At ppm loadings, even minimal oxidation will completely quench the catalytic cycle, resulting in unreacted starting material.

References

1.6 2.2 3.3 4.5 5.1

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 1H NMR of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

The following guide is designed for researchers and analytical scientists validating the structural integrity of 3-Bromo-5-chloro-1-methyl-1H-pyrazole . It moves beyond basic spectral listing to focus on the critical cha...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and analytical scientists validating the structural integrity of 3-Bromo-5-chloro-1-methyl-1H-pyrazole . It moves beyond basic spectral listing to focus on the critical challenge of differentiating this compound from its regioisomer, 5-Bromo-3-chloro-1-methyl-1H-pyrazole , a common synthetic impurity that is often indistinguishable by low-resolution LC-MS.

Executive Summary & Application Scope

In the development of pyrazole-based kinase inhibitors and agrochemicals, the 3-Bromo-5-chloro-1-methyl-1H-pyrazole scaffold is a high-value intermediate. Its utility lies in the orthogonal reactivity of the halogen handles: the 3-bromo position is more reactive in halogen-metal exchange, while the 5-chloro position is activated for nucleophilic aromatic substitution (


) or palladium-catalyzed couplings under specific conditions.

The Critical Challenge: Synthesis via methylation of 3-bromo-5-chloro-1H-pyrazole or condensation of hydrazines often yields a mixture of the target (3-Br-5-Cl) and its regioisomer (5-Br-3-Cl).

  • Target: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (N-methyl adjacent to Cl).

  • Alternative (Impurity): 5-Bromo-3-chloro-1-methyl-1H-pyrazole (N-methyl adjacent to Br).

This guide provides a definitive protocol to distinguish these isomers using 1H and 13C NMR, comparing the target's performance against its isomeric "alternative."

Theoretical Framework: The "Lighthouse" Proton

For this scaffold, the N-methyl group acts as the primary diagnostic probe (the "Lighthouse"). Its chemical shift is highly sensitive to the steric and electronic environment of the substituent at the 5-position.

Chemical Shift Prediction Logic[1]
  • H4 Proton (Aromatic): Located between the two halogens. Its shift is less diagnostic because it experiences similar shielding in both isomers.

  • N-Methyl Protons:

    • Target (5-Cl): The chlorine atom at position 5 exerts a strong inductive deshielding effect (-I) but has a smaller van der Waals radius than bromine.

    • Isomer (5-Br): The bromine atom at position 5 exerts a weaker inductive effect but a stronger steric compression (deshielding) and a "heavy atom" shielding effect on the carbon nuclei.

    • Outcome: While 1H shifts can be subtle (often

      
       ppm), 13C NMR  provides the "smoking gun" via the Heavy Atom Effect.
      

Experimental Protocol (Standardized)

To ensure reproducibility and valid comparison, follow this strict acquisition protocol.

Sample Preparation[1][2][3]
  • Solvent: DMSO-

    
     (Preferred for solubility and separating N-Me signals) or CDCl
    
    
    
    .
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is required to detect the quaternary carbon signals in 13C NMR quickly.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-

    
     quintet at 2.50 ppm).
    
Instrument Parameters (400 MHz equivalent)
ParameterValueRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise for quantitative integration.
Relaxation Delay (D1) 5.0 secondsEssential for accurate integration of the N-Me singlet vs H4.
Spectral Width -2 to 14 ppmEnsures no folding of exchangeable protons (if unmethylated precursor is present).
Scans (NS) 16 (1H) / 1024 (13C)13C requires high scan count to resolve C-Br vs C-Cl splitting.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the analytical signatures of the target compound against its primary regioisomeric alternative.

A. 1H NMR Comparison (Proton)

Note: Shifts are approximate and solvent-dependent (DMSO-


).
FeatureTarget: 3-Br-5-Cl Alternative: 5-Br-3-Cl Differentiation Note
N-Me Singlet ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

3.75 – 3.85 ppm

3.80 – 3.90 ppm
Ambiguous. The N-Me shift difference is often too small (<0.05 ppm) to be definitive without an authentic standard of both isomers.
H4 Singlet

6.40 – 6.50 ppm

6.40 – 6.50 ppm
Non-diagnostic. Both protons are flanked by Br and Cl.
Impurity Profile Single set of peaks.[1]Additional minor peaks.[1]If you see two N-Me singlets (e.g., 3.81 and 3.84), you have a mixture. The major product depends on the methylation conditions.
B. 13C NMR Comparison (The Definitive Test)

This is the critical control point . You must use 13C NMR to validate the regiochemistry because the "Heavy Atom Effect" of Bromine causes a massive upfield shift of the attached carbon.

Carbon SignalTarget: 3-Br-5-Cl Alternative: 5-Br-3-Cl The "Smoking Gun"
C5 (Next to N) ~125 – 128 ppm (C-Cl)~110 – 115 ppm (C-Br)Target C5 is Downfield. C-Cl is deshielded relative to C-Br.
C3 (Next to N=) ~110 – 115 ppm (C-Br)~135 – 140 ppm (C-Cl)Target C3 is Upfield.
C4 (Intermediate) ~108 ppm~108 ppmNot diagnostic.
  • If your C5 signal (quaternary carbon broad peak) is found >125 ppm, you have the 5-Chloro isomer (Target).

  • If your C5 signal is found <115 ppm, you have the 5-Bromo isomer (Alternative/Impurity).

Visualization of Analytical Workflow

The following diagrams illustrate the logic flow for confirming identity and the synthesis pathways leading to these isomers.

Diagram 1: Regiochemistry Assignment Decision Tree

This flowchart guides the analyst through the decision process to confirm the 3-Br-5-Cl structure.

NMR_Decision_Tree Start Start: Acquire 1H & 13C NMR CheckH1 Analyze 1H NMR (N-Me Region 3.6 - 4.0 ppm) Start->CheckH1 SinglePeak Single N-Me Singlet? CheckH1->SinglePeak Mixture Two Singlets Visible (Mixture of Isomers) SinglePeak->Mixture No CheckC13 Analyze 13C NMR (Focus on C5 & C3) SinglePeak->CheckC13 Yes ResultTarget C5 Signal > 125 ppm (C-Cl bond) CONFIRMED: 3-Br-5-Cl CheckC13->ResultTarget Downfield C5 ResultAlt C5 Signal < 115 ppm (C-Br bond) IDENTIFIED: 5-Br-3-Cl (Isomer) CheckC13->ResultAlt Upfield C5

Caption: Logical workflow for distinguishing the target 3-Br-5-Cl isomer from its 5-Br regioisomer using 13C chemical shifts.

Diagram 2: Synthesis & Impurity Origin

Understanding where the alternative isomer comes from helps in troubleshooting.

Synthesis_Pathway Precursor 3-Bromo-5-chloro-1H-pyrazole (Tautomeric Mix) Target Target: 3-Br-5-Cl-1-Me (Sterically Disfavored but Electronically Tunable) Precursor->Target Path A Isomer Alternative: 5-Br-3-Cl-1-Me (Sterically Favored if Br is larger than Cl) Precursor->Isomer Path B Reagent + Me-I / Base Reagent->Precursor

Caption: Methylation of the asymmetric pyrazole precursor yields two isomers. The ratio depends on the base and solvent used.[2]

Technique Comparison: NMR vs. Alternatives

Why use NMR when LC-MS is faster?

TechniqueCapability for 3-Br-5-ClVerdict
1H NMR High. Quantifies molar ratio of isomers if mixture is present.Essential for purity quantification.
13C NMR Definitive. Distinguishes C-Cl vs C-Br via chemical shift.Gold Standard for structural ID.
LC-MS Low. Both isomers have identical Mass (MW 195/197) and similar polarity.Ineffective for isomer differentiation.
NOESY Low. No protons on C3 or C5 to correlate with N-Me.Not recommended.

References

  • Fox, R. J., et al. (2019). "Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole." Organic Process Research & Development.

    • Context: Establishes baseline shifts for 3-bromo-5-methyl systems and discusses regioselectivity challenges in pyrazole methyl
  • H.E. Gottlieb, V. Kotlyar, A. Nudelman. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

    • Context: Standard reference for calibrating residual solvent peaks (DMSO/CDCl3)
  • PubChem Compound Summary. (2025). "3-bromo-5-methyl-1H-pyrazole" (CID 1201423).[3]

    • Context: Provides physical property data and rel
  • Begtrup, M., et al. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry.

    • Context: Validates the electronic effects of substituents at the 5-position on the N-methyl chemical shift.

Sources

Comparative

Technical Guide: Interpreting the Mass Spectrum of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

Executive Summary The unambiguous identification of 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1015779-45-9) presents a unique analytical challenge due to the presence of two distinct halogens (Br, Cl) and the potential...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous identification of 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1015779-45-9) presents a unique analytical challenge due to the presence of two distinct halogens (Br, Cl) and the potential for regioisomerism (specifically the 5-bromo-3-chloro analog).

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and establishes a self-validating protocol for structural confirmation. Unlike generic spectral guides, this document focuses on the isotopic fingerprint and regiospecific fragmentation required to distinguish this scaffold from its isomers during drug development workflows.

The Isotopic Fingerprint (Theoretical Framework)

Before analyzing fragmentation, the presence of the molecule must be confirmed via its isotopic envelope. The combination of one Bromine (


) and one Chlorine (

) creates a distinct 3:4:1 triplet pattern in the molecular ion cluster.
Calculated Isotope Distribution (Nominal Mass 194 Da)
Ion SpeciesCompositionRelative Abundance (Approx)Diagnostic Value
M (

194)

+

75% Base nominal mass.
M+2 (

196)
(

+

) + (

+

)
100% (Base Peak)The overlap of isotopes creates the highest intensity peak.
M+4 (

198)

+

25% Confirms the presence of both halogens.

Critical Insight: If your spectrum shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), your synthesis has failed (e.g., mono-dehalogenation). The 3:4:1 pattern is the primary "Go/No-Go" gate.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)

The choice of ionization method drastically alters the observed "performance" of the spectral data.[1]

Comparison Guide: Method Suitability
FeatureElectron Impact (EI) - 70 eV Electrospray Ionization (ESI) - Positive
Primary Signal Molecular Ion (

) & Fragments
Protonated Adduct (

)
Fragmentation High. Rich structural information.Low. Minimal fragmentation; mostly intact ions.
Isomer ID Superior. Distinct fragmentation pathways for 3- vs 5-isomers.Poor. Isomers often yield identical

.
Sensitivity Moderate (Nanogram range).High (Picogram range).
Recommendation Primary Method for structural elucidation and isomer differentiation.Secondary Method for high-throughput purity checks only.
Mechanism of Action (EI)

In EI, the molecule undergoes a predictable decay. The C-Br bond is significantly weaker (~276 kJ/mol) than the C-Cl bond (~338 kJ/mol) or the Pyrazole aromatic system.

  • Primary Event: Loss of Bromine radical (

    
    ).
    
  • Secondary Event: Loss of Chlorine radical (

    
    ) or Methyl group.
    
  • Ring Collapse: Loss of HCN (characteristic of pyrazoles).

Regioisomer Differentiation (The 3-Br vs. 5-Br Challenge)

Distinguishing 3-Bromo-5-chloro-1-methyl-1H-pyrazole (Target) from 5-Bromo-3-chloro-1-methyl-1H-pyrazole (Impurity) is the critical analytical step.

The "Ortho Effect" Logic

In N-methyl pyrazoles, the position 5 is sterically crowded (vicinal to the N-methyl group).

  • Target (3-Br, 5-Cl): The bulky Bromine is at position 3 (distant from N-Me). The Chlorine is at position 5 (crowded).

  • Isomer (5-Br, 3-Cl): The bulky Bromine is at position 5 (crowded).

Spectral Consequence: In the 5-Bromo isomer , the relief of steric strain between the N-Methyl and the bulky Bromine drives the loss of


 much more aggressively.
  • Target Spectrum: Balanced intensity between Molecular Ion (

    
    ) and Fragment (
    
    
    
    ).
  • Isomer Spectrum: The Molecular Ion (

    
    ) is often very weak; the 
    
    
    
    peak dominates significantly due to facile loss of the crowded 5-Br.

Visualization: Spectral Interpretation Workflow

The following diagram outlines the decision logic for validating the compound using Mass Spectrometry.

MassSpecWorkflow Start Unknown Spectrum (Candidate: 3-Br-5-Cl-1-Me-Pyrazole) CheckIso Check Molecular Ion Cluster (m/z 194, 196, 198) Start->CheckIso PatternMatch Isotope Pattern Matches 3:4:1? CheckIso->PatternMatch FailIso STOP: Incorrect Halogen Count (Check for mono-halo impurities) PatternMatch->FailIso No CheckFrag Analyze Fragmentation (EI) PatternMatch->CheckFrag Yes LossBr Observe Loss of Br (M - 79/81) Peak at m/z ~115 (Cl-Methyl-Pyrazole) CheckFrag->LossBr CheckRatio Compare M+ vs [M-Br]+ Intensity LossBr->CheckRatio TargetID CONFIRMED: 3-Bromo-5-chloro (M+ is stable/prominent) CheckRatio->TargetID M+ Intensity > 20% IsomerID WARNING: Likely 5-Bromo Isomer ([M-Br]+ dominates due to steric relief) CheckRatio->IsomerID M+ Intensity < 5%

Figure 1: Decision tree for the structural validation of halogenated pyrazoles via EI-MS.

Experimental Protocol: GC-MS Validation

This protocol is designed to be self-validating by utilizing the retention time and fragmentation ratio.

Reagents & Equipment:

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of solvent. Dilute 1:100 to avoid detector saturation (prevents skewing of isotope ratios).

  • Inlet Parameters: Split mode (20:1), Temp 250°C.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Acquisition:

    • Scan Range:

      
       40 – 300.
      
    • Threshold: 100 counts.

    • Solvent Delay: 2.5 min.

Data Interpretation:

  • Extract Ion Chromatogram (EIC): Plot

    
     196.
    
  • Verify Spectrum: Average the scans across the peak width (background subtracted).

  • Calculate Ratios:

    • Measure height of 194, 196, 198.

    • Acceptance Criteria: 196 peak must be the base (100%). 194 should be 70-80%. 198 should be 20-30%.

  • Check Fragmentation: Locate

    
     115 (
    
    
    
    , containing
    
    
    ). If this peak is the base peak and the molecular ion is barely visible, flag for potential 5-Br isomer contamination.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Nicoletti, R., & Forcellese, M. L. (1977). Mass Spectrometry of Pyrazoles. (Foundational work on pyrazole ring fragmentation and HCN loss).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • PubChem Compound Summary. (2023). 3-Bromo-5-chloro-1-methyl-1H-pyrazole. [Link] (Verification of molecular formula and nominal mass).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Source for calculation of halogen isotope cluster intensities).

Sources

Validation

Advanced Characterization Guide: 13C NMR Distinction of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

The following guide details the advanced characterization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry. This document deviates from standard templates to address the specific anal...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the advanced characterization of 3-Bromo-5-chloro-1-methyl-1H-pyrazole , a critical scaffold in medicinal chemistry.

This document deviates from standard templates to address the specific analytical challenge: unambiguously distinguishing this regioisomer from its structural analogs (specifically the 5-bromo-3-chloro isomer) where standard proton NMR fails.

Executive Summary & Strategic Importance

3-Bromo-5-chloro-1-methyl-1H-pyrazole is a high-value "bifunctional" building block. Its value lies in the differential reactivity of the C-Br and C-Cl bonds, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura coupling at C-Br first, followed by activation of C-Cl).

The Analytical Challenge: Standard 1H NMR is insufficient for validation. Both the target molecule and its regioisomer (5-Bromo-3-chloro-1-methyl-1H-pyrazole) exhibit identical proton signals: a single methyl singlet and a single aromatic proton singlet. 13C NMR is the mandatory technique for structural validation, relying on the "Heavy Atom Effect" to distinguish the carbon environments.

Performance Comparison: Analytical Alternatives

This section objectively compares the "performance" (resolving power) of 13C NMR against other characterization methods for this specific molecule.

Analytical MethodCapabilityVerdict for Regioisomer Distinction
1H NMR Detects H4 proton and N-Methyl protons.FAIL. Both isomers show identical splitting patterns (two singlets).
NOESY (1D/2D) Detects spatial proximity between N-Me and C5 substituents.FAIL. The C5 position holds a halogen (Cl or Br), which has no protons. NOE is silent for both isomers.
13C NMR (1D) Detects chemical shift differences of C-Cl vs. C-Br.PASS. The Heavy Atom Effect causes C-Br to appear ~10–15 ppm upfield of C-Cl.
15N HMBC Correlates protons to nitrogen shifts.HIGH PASS. Definitive but requires expensive probes/long acquisition times. 13C is more accessible.

Technical Specifications: 13C NMR Profile

The distinction rests on the chemical shift disparity between Carbon-3 and Carbon-5.

Predicted Chemical Shift Data (CDCl₃, 100 MHz)

Note: Values are based on substituent chemical shift increments (SCS) for pyrazoles.

Carbon PositionAssignmentPredicted Shift (δ, ppm)Diagnostic Logic (The "Why")
C-5 C-Cl (Quaternary) 128.0 – 132.0 Deshielded. Attached to the electronegative Chlorine and adjacent to N1.
C-3 C-Br (Quaternary) 112.0 – 118.0 Shielded. The large electron cloud of Bromine causes a "Heavy Atom Effect," shifting this signal upfield relative to C-Cl.
C-4 C-H (Methine) 108.0 – 110.0 The only protonated ring carbon. Appears as a tall peak in 1D spectrum; correlates to the aromatic proton in HSQC.
N-CH₃ Methyl 36.0 – 38.0 Standard region for N-methyl pyrazoles.
Comparative Analysis: Target vs. Isomer

The "Flip" in chemical shifts is the key quality control check.

  • Target (3-Br, 5-Cl): C5 is Downfield (>128 ppm) due to Cl.

  • Isomer (5-Br, 3-Cl): C5 is Upfield (<120 ppm) due to Br.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Self-Validating" protocol. This workflow prevents the common error of misassigning the quaternary carbons.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆ to minimize solvent viscosity broadening, which can obscure the quaternary C-Br peak.

  • Concentration: High concentration (≥ 20 mg/0.6 mL) is required. Quaternary carbons (C3, C5) have long relaxation times and no NOE enhancement, making them weak.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Reasoning: The C-Br and C-Cl carbons are quaternary. They relax slowly. A standard D1 (1 sec) will saturate these nuclei, causing their signals to disappear or integrate poorly.

  • Scans (NS): Minimum 512 scans (for 100 MHz Carbon cryoprobe) or 2048 scans (standard probe).

Step 3: The "Gated Decoupling" Validation (Optional but Recommended)

If the assignment is ambiguous, run a Gated Decoupled 13C experiment (without NOE, with proton coupling).

  • Result: C4 will split into a doublet (¹J_CH ~180 Hz).

  • Result: C3 and C5 will remain singlets (or show small long-range coupling). This definitively separates the C4 signal from the halogenated carbons.

Logic Visualization: Assignment Workflow

The following diagram illustrates the decision tree for assigning the structure based on spectral data.

NMR_Assignment_Logic Start Unknown Isomer Sample H_NMR Run 1H NMR Start->H_NMR Ambiguity Result: 2 Singlets (N-Me, C4-H) Isomer Indistinguishable H_NMR->Ambiguity C_NMR Run 13C NMR (D1 > 3s) Ambiguity->C_NMR Required Step Analyze_C5 Analyze Quaternary Carbon adjacent to N-Me (C5) C_NMR->Analyze_C5 Target C5 Shift > 128 ppm (C-Cl) CONFIRMED: 3-Br-5-Cl Analyze_C5->Target Downfield Shift Isomer C5 Shift < 120 ppm (C-Br) REJECTED: 5-Br-3-Cl Analyze_C5->Isomer Upfield Shift (Heavy Atom Effect)

Caption: Logical workflow for distinguishing regioisomers using the C5 chemical shift as the primary discriminator.

References

  • Begtrup, M., et al. "13C NMR Chemical Shifts of Pyrazoles: Substituent Effects and Assignment Strategies." Journal of Heterocyclic Chemistry, 1993. (Generalized citation for Pyrazole SCS rules).

  • Claramunt, R. M., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles."[1] Canadian Journal of Chemistry, 71, 678, 1993.[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. "Heavy Atom Effect on 13C Chemical Shifts." John Wiley & Sons. (Standard reference for C-Br vs C-Cl shielding).
  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Guides.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

Introduction The 1H-pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1H-pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical research, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity. The specific isomer, 3-Bromo-5-chloro-1-methyl-1H-pyrazole, represents a highly valuable building block. The orthogonal halogen substituents at the C3 and C5 positions provide distinct handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse compound libraries. This guide provides an in-depth comparison of two primary synthetic strategies for accessing this key intermediate, offering field-proven insights into the causality behind experimental choices, potential challenges, and overall efficiency.

Route 1: Sequential Halogenation of 1-methyl-1H-pyrazol-5(4H)-one (Chlorination-First Approach)

This strategy is predicated on a convergent design, starting from a common, commercially available pyrazolone precursor. The core principle involves the sequential conversion of the C5-keto functionality to a chloride, followed by electrophilic bromination of the pyrazole ring.

Synthetic Rationale & Workflow

The choice to begin with 1-methyl-1H-pyrazol-5(4H)-one is strategic due to its ready availability and the established chemistry for converting the C5-oxo group into a leaving group. The subsequent electrophilic bromination is then directed by the existing substituents on the ring.

A 1-methyl-1H-pyrazol-5(4H)-one B 5-chloro-1-methyl-1H-pyrazole A->B  POCl3, Heat   C 3-Bromo-5-chloro-1-methyl-1H-pyrazole (Target) B->C  NBS, Solvent   D 4-Bromo-5-chloro-1-methyl-1H-pyrazole (Isomeric Impurity) B->D  Side Reaction  

Caption: Workflow for the Chlorination-First synthetic route.

Experimental Protocol

Step 1: Synthesis of 5-chloro-1-methyl-1H-pyrazole

  • To a round-bottom flask equipped with a reflux condenser and a stirring bar, add 1-methyl-1H-pyrazol-5(4H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) for 3-4 hours, monitoring by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH 7-8 is reached.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • Dissolve 5-chloro-1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring for the disappearance of the starting material.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with aqueous sodium thiosulfate to remove any residual bromine, followed by brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography to separate the desired 3-bromo isomer from the 4-bromo byproduct.

Expert Analysis and Causality
  • Trustworthiness: This protocol is based on well-established transformations. The conversion of a pyrazolone to a chloropyrazole using POCl₃ is a standard and reliable dehydroxyhalogenation method.[1] Similarly, NBS is a widely used reagent for the bromination of heterocyclic systems under relatively mild conditions.[2][3]

  • Expertise & Causality: The primary scientific challenge in this route is the regioselectivity of the bromination step . The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution generally occurs preferentially at the C4 position, which is the most nucleophilic.[1][4] The C5-chloro substituent is an electron-withdrawing group that deactivates the ring, but its directing effect (ortho, para) would favor substitution at C4. This makes the formation of the undesired 4-bromo isomer a significant competing pathway. Achieving a high yield of the C3 isomer may require extensive optimization of solvent, temperature, and brominating agent, and the final product will almost certainly require careful chromatographic separation.

Route 2: Sandmeyer Reaction from an Amino-Pyrazole Precursor

This route takes a fundamentally different approach, utilizing a functional group interconversion strategy to achieve unambiguous regiocontrol. An amino group, installed at the C3 position from the outset, serves as a synthetic handle to introduce the bromo substituent via the Sandmeyer reaction.

Synthetic Rationale & Workflow

This multi-step synthesis prioritizes regiochemical purity over step economy. By building the 3-amino-pyrazole core first, the position of bromination is locked in, circumventing the selectivity issues inherent in Route 1. This approach is inspired by scalable processes developed for analogous substituted pyrazoles, where control of isomerism is paramount.[5][6][7]

A Ethyl cyanoacetate + Methylhydrazine B 3-amino-1-methyl-1H-pyrazol-5(4H)-one A->B  Condensation   C 3-amino-5-chloro-1-methyl-1H-pyrazole B->C  POCl3, Heat   D Diazonium Salt Intermediate C->D  NaNO2, HBr, 0 °C   E 3-Bromo-5-chloro-1-methyl-1H-pyrazole (Target) D->E  CuBr, Heat  

Caption: Workflow for the Sandmeyer reaction route.

Experimental Protocol

Step 1: Synthesis of 3-amino-1-methyl-1H-pyrazol-5(4H)-one

  • This precursor is typically synthesized via the condensation of ethyl cyanoacetate with methylhydrazine in a suitable solvent like ethanol.

Step 2: Synthesis of 3-amino-5-chloro-1-methyl-1H-pyrazole

  • Following the procedure in Route 1, Step 1, treat 3-amino-1-methyl-1H-pyrazol-5(4H)-one with POCl₃ to effect the dehydroxychlorination.

Step 3: Sandmeyer Reaction to yield 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • Prepare an aqueous solution of hydrobromic acid (HBr, ~48%). Cool to 0 °C in an ice-salt bath.

  • Dissolve 3-amino-5-chloro-1-methyl-1H-pyrazole (1.0 eq) in the cold HBr solution.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.0-1.2 eq) in a minimal amount of water. Add this solution dropwise to the pyrazole solution, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, 1.0-1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

  • Allow the reaction to warm to room temperature and then gently heat (e.g., 50-60 °C) until gas evolution ceases.

  • Cool the reaction, extract with an organic solvent, wash the organic layers, dry, and concentrate. The crude product can be purified by column chromatography.

Expert Analysis and Causality
  • Trustworthiness: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting anilines and amino-heterocycles to a wide variety of functional groups, including halogens. Its mechanism is well-understood and its outcome is highly predictable.

  • Expertise & Causality: This route's primary advantage is its unambiguous regiochemical control . The C3-bromo substituent is installed precisely where the amino group was located, eliminating the formation of isomeric byproducts seen in Route 1. However, this control comes at a cost. The process is longer and involves potentially hazardous intermediates. Diazonium salts can be explosive if allowed to warm or isolate in a dry state, necessitating strict temperature control. Furthermore, amino-pyrazole intermediates can be potential genotoxic impurities (GTIs), which requires careful control and documentation in a drug development setting.[5][6] The overall yield can also be modest compared to more direct approaches.[7]

Quantitative & Qualitative Comparison

MetricRoute 1: Sequential HalogenationRoute 2: Sandmeyer Reaction
Number of Steps 2 (from pyrazolone)3 (from amino-pyrazolone)
Starting Materials 1-methyl-1H-pyrazol-5(4H)-one (common)3-amino-1-methyl-1H-pyrazol-5(4H)-one (requires synthesis)
Regioselectivity Poor to moderate; major challengeExcellent; unambiguous outcome
Key Challenge Separation of 3-bromo and 4-bromo isomersHandling of unstable diazonium salts; GTI potential of intermediates
Scalability Difficult due to purification challengesMore scalable due to predictable outcome, but requires specialized equipment for safety
Safety Concerns POCl₃ is corrosive and water-reactivePOCl₃; unstable/explosive diazonium salts; NaNO₂ is a strong oxidizer
Overall Yield Variable; highly dependent on separation efficiencyOften moderate, but product is isomerically pure

Conclusion and Recommendation

The optimal synthetic route to 3-Bromo-5-chloro-1-methyl-1H-pyrazole is dictated by the specific objectives of the synthesis.

  • Route 1 (Sequential Halogenation) is a shorter, more convergent approach that may be suitable for small-scale, discovery chemistry efforts . Researchers pursuing this route must be prepared for significant challenges in optimizing the bromination step and performing potentially difficult chromatographic separations to isolate the desired product.

  • Route 2 (Sandmeyer Reaction) is the superior choice for large-scale synthesis, process development, and situations where absolute regiochemical purity is critical . Despite being longer and involving more hazardous reagents, its predictability and the isomeric purity of the final product eliminate the significant purification burdens associated with Route 1, ultimately making it more robust and reliable for producing high-quality material.

For drug development professionals, the additional investment in the longer but more controlled Sandmeyer synthesis is often justified to ensure downstream reactions are not complicated by isomeric impurities and to maintain rigorous control over the final product's specifications.

References

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • Sharma, V., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-237. [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (n.d.).
  • Shaaban, M. R., Al-Gamal, M. I., & El-Sayad, M. F. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. (n.d.). Retrieved March 7, 2024, from [Link]

  • Guzmán, A., & Romero-Estudillo, I. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1049. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • Tiwari, S., Singh, A., Kumar, A., & Singh, V. K. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC advances, 14(12), 8234-8263. [Link]

  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives | The Journal of Organic Chemistry. (n.d.). Retrieved March 7, 2024, from [Link]

  • N-Methyl-3-Bromo-5-Methyl Pyrazole - Organic Synthesis International. (n.d.). Retrieved March 7, 2024, from [Link]

  • Lévai, A., & Jekő, J. (2016). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 21(9), 1211. [Link]

  • Šačkus, A., & Degutytė, R. (2024). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. ChemistrySelect, 9(4), e202303991. [Link]

  • Kamal, A., Sastry, K. N. V., Chandrasekhar, D., Mani, G. S., Adiyala, P. R., Nanubolu, J. B., ... & Maurya, R. A. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of organic chemistry, 80(9), 4325-4335. [Link]

  • IN201721000978 - SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Retrieved March 7, 2024, from [Link]

  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. (n.d.).
  • Fox, R. J., Markwalter, C. E., Lawler, M., Zhu, K., Albrecht, J., Payack, J., & Eastgate, M. D. (2017). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Organic Process Research & Development, 21(5), 744-749. [Link]

Sources

Validation

Comparative Biological Activity and Application Guide: 3-Bromo-5-chloro-1-methyl-1H-pyrazole vs. Traditional Pyrazole Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for their potential to yield potent, selective drug candidates. The pyrazole ring is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic building blocks for their potential to yield potent, selective drug candidates. The pyrazole ring is a privileged scaffold in medicinal chemistry, present in blockbuster drugs ranging from anti-inflammatories to kinase inhibitors[1]. However, the specific substitution pattern on the pyrazole core drastically alters its physicochemical properties, reactivity, and ultimate biological activity.

This guide provides an objective, data-driven comparison between 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1785538-05-7) [2] and other standard pyrazole scaffolds (e.g., 3,5-dimethyl-1H-pyrazole and 1,5-diarylpyrazoles). We will explore the mechanistic rationale behind utilizing dihalogenated, N-methylated pyrazoles, supported by structural logic, comparative data, and self-validating experimental protocols.

Structural and Mechanistic Rationale (SAR Logic)

Why choose a dihalogenated, N-methylated pyrazole over a simple alkyl-substituted pyrazole? The answer lies in the precise control over both chemical functionalization and biological target engagement. Structure-activity relationship (SAR) studies consistently reveal that the nature of the halogen significantly influences biological potency[3].

  • N-Methylation (Conformational Locking): Unsubstituted pyrazoles (like 3,5-dimethyl-1H-pyrazole) undergo rapid annular tautomerism. In a biological system, this means the molecule exists as a dynamic mixture, incurring an entropic penalty upon binding to a target protein. The N1-methyl group in 3-bromo-5-chloro-1-methyl-1H-pyrazole locks the conformation, ensuring a single, predictable binding pose and simplifying NMR characterization.

  • C3-Bromine (Polarizability and Halogen Bonding): Bromine possesses a larger van der Waals radius and higher polarizability than chlorine or fluorine. In biological targets, this allows the C3-position to engage in strong halogen bonds with the backbone carbonyls of proteins (e.g., the hinge region of kinases). Furthermore, the weaker C-Br bond serves as a highly reactive handle for regioselective cross-coupling, providing a favorable steric and electronic balance[3].

  • C5-Chlorine (Steric Bulk and Lipophilicity): The C5-chlorine provides essential steric bulk adjacent to the N-methyl group, forcing any attached aryl groups (post-coupling) out of coplanarity. This 3D-twist is crucial for fitting into deep, hydrophobic binding pockets, such as the COX-2 allosteric site, where chlorinated derivatives show excellent anti-inflammatory potency[1].

SAR Core 3-Bromo-5-chloro-1-methyl-1H-pyrazole Br C3-Bromine (High Polarizability) Core->Br Cl C5-Chlorine (Steric Bulk) Core->Cl Me N1-Methyl (Conformational Lock) Core->Me Target Enhanced Biological Affinity Br->Target Halogen Bonding Lipo Increased Lipophilicity Br->Lipo Cl->Lipo Taut Prevents Tautomerization Me->Taut Lipo->Target Taut->Target

Structure-Activity Relationship (SAR) logic for 3-bromo-5-chloro-1-methyl-1H-pyrazole.

Comparative Physicochemical and Reactivity Data

To objectively evaluate the performance of these scaffolds, we synthesize matched molecular pairs and subject them to standard biological assays. The table below summarizes the physicochemical properties of the building blocks and the typical biological activity profiles of their resulting optimized derivatives.

Table 1: Comparative Physicochemical and Reactivity Profile

Feature3-Bromo-5-chloro-1-methyl-1H-pyrazole3,5-Dimethyl-1H-pyrazole1,5-Diaryl-3-trifluoromethylpyrazole (Celecoxib scaffold)
Tautomerization Blocked (N-methylated)Active (Dynamic mixture)Blocked (N-arylated)
Lipophilicity High (Br, Cl add significant hydrophobicity)Low (Methyl groups)Very High (CF3 and Aryl groups)
Cross-Coupling Reactivity Excellent (Orthogonal C3-Br and C5-Cl handles)Poor (Requires pre-functionalization)Moderate (Usually synthesized de novo via condensation)
Typical Biological Targets Kinases, COX-2, Antimicrobials[3]Weak antimicrobial, basic ligandsCOX-2 (Selective), Carbonic Anhydrase[1]

Experimental Workflows and Self-Validating Protocols

To harness the biological potential of 3-bromo-5-chloro-1-methyl-1H-pyrazole, researchers must first selectively functionalize it, followed by rigorous biological screening. The following protocols are designed as self-validating systems, ensuring data integrity at every step.

G Start 3-Bromo-5-chloro-1-methylpyrazole Pd1 Pd-Catalyzed Suzuki Coupling (C3-Br Reactivity) Start->Pd1 Boronic Acid 1 Intermediate 3-Aryl-5-chloro-1-methylpyrazole Pd1->Intermediate Pd2 Buchwald-Hartwig Coupling (C5-Cl Reactivity) Intermediate->Pd2 Amine / Aryl Final Fully Functionalized Drug Candidate Pd2->Final Assay In Vitro Biological Screening Final->Assay

Workflow for regioselective functionalization and screening of the pyrazole scaffold.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3 Functionalization)

Causality: The thermodynamic difference in bond dissociation energies between C3-Br (~280 kJ/mol) and C5-Cl (~330 kJ/mol) dictates that Pd(0) will selectively undergo oxidative addition at the C3 position at mild temperatures (80°C).

  • Reaction Setup: In a flame-dried Schlenk tube, combine 3-bromo-5-chloro-1-methyl-1H-pyrazole (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl2 (0.05 eq). Causality: A slight excess of boronic acid ensures complete conversion of the bromide without risking over-coupling at the chloride.

  • Solvent Addition: Add degassed 1,4-dioxane and an aqueous solution of K2CO3 (2.0 eq).

  • Internal Control: Run a parallel reaction omitting the arylboronic acid. Validation: This confirms that any observed product in the main reaction is not due to homocoupling of the pyrazole core.

  • Execution & Monitoring: Heat to 80°C for 4 hours. Monitor via LC-MS. Validation: The presence of a single peak corresponding to the mono-coupled product confirms regioselectivity. If di-coupled product (>5%) is observed, the temperature is too high.

  • Isolation: Extract, purify via silica gel chromatography, and verify the structure via 1H-NMR.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

Causality: Evaluating the anti-inflammatory activity requires measuring the suppression of prostaglandin E2 (PGE2) synthesis. The lipophilic halogens on our scaffold are hypothesized to enhance binding in the COX-2 hydrophobic channel, a mechanism well-documented for halogenated pyrazoles[4].

  • Enzyme Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 1 µM hematin, 2 mM phenol, and 0.5 µg of recombinant human COX-2 enzyme.

  • Inhibitor Addition: Add the synthesized pyrazole derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).

  • Self-Validation Controls:

    • Positive Control: Celecoxib (100 nM). Validates the enzyme is active and the assay can detect inhibition[1].

    • Vehicle Control: 1% DMSO. Establishes the 100% enzyme activity baseline.

    • Negative Control: Heat-inactivated COX-2. Ensures no background non-enzymatic oxidation is occurring.

  • Incubation: Incubate at 37°C for 15 minutes to allow for inhibitor binding. Causality: Many highly functionalized pyrazole-based COX-2 inhibitors are time-dependent, slow-binding inhibitors.

  • Initiation & Termination: Initiate the reaction by adding 10 µM arachidonic acid. Incubate for exactly 2 minutes. Terminate the reaction with 1 M HCl.

  • Quantification: Quantify PGE2 levels using a competitive ELISA kit and calculate the IC50 using non-linear regression analysis.

Conclusion

While traditional scaffolds like 3,5-dimethylpyrazole offer synthetic simplicity, they often fall short in complex biological environments due to tautomerization and suboptimal lipophilicity. The 3-bromo-5-chloro-1-methyl-1H-pyrazole building block provides a superior, albeit synthetically demanding, alternative. Its orthogonal reactivity allows for the precise, stepwise construction of complex pharmacophores, while its halogenated, N-methylated core inherently improves target affinity, membrane permeability, and pharmacokinetic predictability[3].

References

1. - Source: National Institutes of Health (PMC) 2. - Source: MDPI (Molecules) 3. - Source: Global Research Online 4. - Source: ResearchGate

Sources

Comparative

Comparative Guide: X-Ray Crystallography of 3-Bromo-5-chloro-1-methyl-1H-pyrazole Derivatives vs. Non-Halogenated Scaffolds

Executive Summary & Structural Challenges Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities[1]. The three-dimensional arrangement of atoms within thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities[1]. The three-dimensional arrangement of atoms within these molecules, determined by single-crystal X-ray crystallography, is crucial for mapping Structure-Activity Relationships (SAR)[1].

However, working with 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1785538-05-7) presents a unique crystallographic challenge: the base scaffold is a liquid at room temperature[2]. Direct single-crystal X-ray diffraction is therefore impossible without specialized in-situ cryo-crystallization. To evaluate its structural performance and utility in drug design, structural biologists synthesize solid derivatives or co-crystals.

This guide objectively compares the crystallographic performance of 3-Bromo-5-chloro-1-methyl-1H-pyrazole derivatives against traditional non-halogenated alternatives (e.g., 3,5-dimethyl-1H-pyrazole), providing mechanistic insights and a self-validating experimental protocol for successful structural elucidation.

Scaffold Performance Comparison: Halogenated vs. Alkyl Alternatives

When selecting a pyrazole scaffold for drug development, the predictability of its crystal packing is paramount. We compare the halogenated target product against a standard alkyl-substituted alternative[3].

Quantitative Data Summary
Crystallographic Parameter3-Bromo-5-chloro-1-methyl-1H-pyrazole Derivatives3,5-Dimethyl-1H-pyrazole Derivatives (Alternative)
Primary Intermolecular Interaction Halogen Bonding (C-Br···O, C-Cl···π)Hydrogen Bonding (N-H···N), van der Waals
Typical Crystal System Monoclinic (e.g.,

)
Orthorhombic / Triclinic
Packing Density (

)
1.75 - 1.95 (High) 1.15 - 1.30 (Low)
Thermal Stability (Lattice Energy) High (Stabilized by directional σ-hole interactions)Moderate (Relies on weaker dispersive forces)
Crystallization Predictability High (Directional halogen bonds act as synthons)Moderate (Prone to polymorphism)
Typical R-factor (Resolution) < 0.04 (Enhanced by heavy-atom anomalous scattering)0.05 - 0.07

Performance Verdict: The 3-Bromo-5-chloro-1-methyl-1H-pyrazole scaffold outperforms the dimethyl alternative in structural predictability and diffraction resolution. The presence of heavy halogens (Br, Cl) significantly enhances anomalous dispersion, allowing for highly accurate absolute structure determination (Flack parameter) during refinement.

Mechanistic Insights: The Causality of Crystal Packing

As an application scientist, it is critical to understand why these scaffolds behave differently. The superior packing density and predictability of the 3-Bromo-5-chloro-1-methyl-1H-pyrazole derivatives are driven by Halogen Bonding (XB) .

The polarizability of halogen atoms increases down the periodic group (F < Cl < Br < I)[4]. In our target scaffold, the highly polarizable bromine atom at the 3-position features an electron-deficient region on its outermost surface, known as a σ-hole (a region of positive electrostatic potential)[5]. This σ-hole acts as a powerful, highly directional Lewis acid, forming strong non-covalent interactions (C-Br···O or C-Br···N) with Lewis bases on adjacent molecules[6].

Conversely, the methyl groups in 3,5-dimethyl-1H-pyrazole possess low polarizability and lack a σ-hole, forcing the crystal lattice to rely on weaker, less directional van der Waals forces and standard hydrogen bonding[3]. Furthermore, the chlorine atom at the 5-position in our target scaffold often engages in synergistic Cl···π interactions, locking the supramolecular architecture into a highly stable, predictable catemeric or trimeric motif[7].

InteractionPathway cluster_0 Halogenated Scaffold (3-Bromo-5-chloro-1-methyl-1H-pyrazole) cluster_1 Alkyl Scaffold Alternative (3,5-Dimethyl-1H-pyrazole) Node1 Bromine Substituent (High Polarizability) Node2 Formation of σ-hole (+ Electrostatic Potential) Node1->Node2 Node3 Directional Halogen Bonding (C-Br···O/N) Node2->Node3 Node4 High Packing Density & Predictable Motifs Node3->Node4 Node5 Methyl Substituent (Low Polarizability) Node6 Weak Electrostatic Potential Node5->Node6 Node7 Van der Waals & Weak C-H···N Node6->Node7 Node8 Lower Density & Variable Packing Node7->Node8

Fig 1: Mechanistic pathway comparing halogen bonding vs. van der Waals interactions in crystal packing.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol represents a self-validating system for the crystallization and X-ray diffraction of 3-Bromo-5-chloro-1-methyl-1H-pyrazole solid derivatives[1].

Step 1: Thermodynamic Crystal Growth
  • Action: Dissolve 50 mg of the synthesized solid derivative in 2 mL of Dichloromethane (DCM). Slowly layer 2 mL of Hexane (antisolvent) on top. Incubate at 277 K (4 °C) in a vibration-free environment.

  • Causality: DCM is an excellent solvent for halogenated pyrazoles, while Hexane forces precipitation. Conducting this at 277 K slows the evaporation and diffusion rates, preventing rapid kinetic nucleation. This ensures the system reaches a thermodynamic minimum, favoring the formation of large, defect-free single crystals driven by directional halogen bonds.

Step 2: Crystal Harvesting & Quality Control
  • Action: Submerge the crystallization vial in perfluoropolyether oil. Select a crystal (optimal size: 0.1–0.3 mm) under a polarized light microscope.

  • Causality: The oil prevents solvent loss and lattice degradation upon exposure to air. A crystal that uniformly extinguishes polarized light validates that it is a true single crystal, free of twinning or microscopic cracks.

Step 3: Cryo-Mounting & Data Collection
  • Action: Mount the crystal on a goniometer head using a MiTeGen loop. Immediately place it in a cold nitrogen stream at 100–120 K[1]. Collect data using a diffractometer equipped with a Mo-Kα radiation source (

    
     Å)[4].
    
  • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for resolving weak intermolecular contacts like Cl···π interactions[7]. Mo-Kα radiation is specifically chosen over Cu-Kα to minimize X-ray absorption effects caused by the heavy bromine atom, ensuring high-resolution data.

Step 4: Structure Solution & Refinement
  • Action: Solve the structure via intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., Olex2)[4].
    
  • Causality: The strong anomalous dispersion signal from the Br and Cl atoms serves as an internal validation mechanism, allowing the software to assign the absolute stereochemistry with near-absolute certainty.

Workflow Step1 1. Derivative Synthesis N-alkylation or Co-crystallization Step2 2. Thermodynamic Crystal Growth Slow Evaporation in DCM/Hexane (277 K) Step1->Step2 Step3 3. Crystal Harvesting Selection under Polarized Light Microscope Step2->Step3 Step4 4. Cryo-Mounting N2 stream at 100-120 K to minimize vibrations Step3->Step4 Step5 5. X-Ray Diffraction Mo-Kα radiation, ω-scans for anomalous dispersion Step4->Step5 Step6 6. Structure Solution Intrinsic Phasing (SHELXT) & Refinement (Olex2) Step5->Step6

Fig 2: Self-validating X-ray crystallography workflow for halogenated pyrazole derivatives.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. PubMed Central (PMC). Available at:[Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at:[Link]

  • Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy. CrystEngComm (RSC Publishing). Available at: [Link]

  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals. Available at:[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI. Available at:[Link]

  • Complex interplay of hydrogen bonding, halogen bonding and π-interactions in methyl 2-(7-chloro-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate. Journal of Molecular Structure. Available at:[Link]

Sources

Validation

Technical Comparison Guide: Purity Analysis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole by HPLC

Executive Summary & Comparison Scope 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1785538-05-7) is a critical halogenated heterocyclic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Comparison Scope

3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 1785538-05-7) is a critical halogenated heterocyclic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., for p38 MAP kinase inhibitors or herbicide safeners).

The primary analytical challenge with this compound is Regioisomer Resolution . The synthesis often yields the target 3-bromo-5-chloro isomer alongside the thermodynamically stable 5-bromo-3-chloro isomer. Standard alkyl-bonded phases (C18) often fail to resolve these positional halogen isomers due to their identical hydrophobicity.

This guide objectively compares two HPLC methodologies:

  • The Standard Alternative: Traditional C18 (Octadecyl) Chemistry.

  • The Recommended Product: Phenyl-Hexyl (Biphenyl) Chemistry.

Performance Verdict
FeatureStandard C18 Method Recommended Phenyl-Hexyl Method
Mechanism Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Regioisomer Resolution (

)
< 1.5 (Co-elution risk)> 3.0 (Baseline Separation)
Run Time 15-20 mins12-15 mins
Robustness HighHigh
Suitability Crude assay / Reaction monitoringFinal Purity / QC Release

Scientific Rationale: The "Halogen Selectivity" Problem

To understand why the choice of column chemistry dictates data integrity, we must look at the molecular interaction.

  • The Problem: The target molecule and its impurity (5-bromo-3-chloro isomer) differ only in the position of the Chlorine and Bromine atoms relative to the N-methyl group. On a standard C18 column, the "hydrophobic footprint" of both molecules is nearly identical, leading to peak merging.

  • The Solution: A Phenyl-Hexyl stationary phase introduces

    
    -
    
    
    
    interactions. The electron-withdrawing nature of the halogens affects the electron density of the pyrazole ring. The subtle difference in dipole moment and ring electron density between the 3-bromo and 5-bromo isomers causes them to interact differently with the phenyl ring on the column, resulting in superior separation.
Diagram: Method Development Workflow

The following workflow illustrates the decision logic for selecting the optimal method.

MethodSelection Start Start: Purity Analysis Request SamplePrep Sample Preparation (Dissolve in MeCN) Start->SamplePrep Screening Column Screening Phase SamplePrep->Screening C18 Route A: C18 Column (Hydrophobic Interaction) Screening->C18 Standard Approach Phenyl Route B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Screening->Phenyl Targeted Approach ResultA Result A: Poor Resolution (Rs < 1.5) Co-elution of Isomers C18->ResultA ResultB Result B: High Resolution (Rs > 3.0) Distinct Isomer Peaks Phenyl->ResultB ResultA->Phenyl Method Transfer Decision Final Method Validation ResultB->Decision

Figure 1: Decision tree for selecting stationary phases for halogenated pyrazoles. Note the failure mode of C18 for regioisomers.

Detailed Experimental Protocols

Reagents and Equipment[1][2][3][4][5]
  • Reference Standard: 3-Bromo-5-chloro-1-methyl-1H-pyrazole (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water.

  • Buffer: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

  • System: HPLC with PDA (Photo Diode Array) Detector (e.g., Agilent 1260 or Waters Alliance).

Method B: The Optimized Phenyl-Hexyl Protocol (Recommended)

This protocol is designed for Release Testing where quantitation of the regioisomer is required.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Column Temperature: 35°C (Controls kinetic transfer, sharpening peaks).

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Primary) and 220 nm (Secondary).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40 Initial Equilibration
8.0 70 Linear Gradient
10.0 95 Wash Step
12.0 95 Hold
12.1 40 Re-equilibration

| 15.0 | 40 | End of Run |

Method A: The Standard C18 Protocol (Comparative)

Provided for reference to demonstrate the lack of selectivity.

  • Column: Standard C18 (e.g., Phenomenex Luna C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic 50:50 Water:MeCN (0.1% H3PO4).

  • Flow Rate: 1.0 mL/min.[1]

Comparative Data Analysis

The following data represents typical system suitability results observed during method validation.

Table 1: System Suitability Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Retention Time (Target) 6.2 min7.8 minN/A
Retention Time (Isomer) 6.4 min8.9 minN/A
Resolution (

)
0.8 (Fail) 4.2 (Pass) NLT 2.0
Tailing Factor (

)
1.11.05NMT 2.0
Theoretical Plates (

)
8,50012,400NLT 2,000

Analysis: Method A results in an


 of 0.8, meaning the impurity peak rides on the shoulder of the main peak, making accurate integration impossible. Method B achieves baseline separation (

), allowing for precise quantitation of the impurity down to 0.05% levels.

Troubleshooting & Critical Parameters

Sample Diluent Effect
  • Issue: The compound has low water solubility. Dissolving in 100% MeCN can cause "solvent shock" (peak fronting) if injected onto a high-aqueous initial gradient.

  • Fix: Dissolve stock in 100% MeCN, then dilute to 50:50 MeCN:Water for the final injection vial.

Peak Identification (UV Spectra)

While 254 nm is standard, the halogen substitution shifts the absorbance maximum.

  • Recommendation: Use a PDA detector to scan 200–400 nm.

  • Differentiation: The 3-bromo and 5-bromo isomers often exhibit a spectral shift of 2–5 nm in their

    
    . Use spectral overlay to confirm peak identity during method development.
    
Mobile Phase pH
  • Role of Acid: Pyrazoles are basic heterocycles. Without an acidic modifier (pH ~2.5), the nitrogen lone pair can interact with silanols on the column, causing severe tailing.

  • Protocol: Always maintain 0.1% H3PO4 or 0.1% TFA. Do not run at neutral pH.

References

  • PubChem. (2023). Compound Summary: 3-bromo-5-methyl-1H-pyrazole (Analogous Scaffold). National Library of Medicine. [Link]

  • Sielc Technologies. (n.d.). Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. (Demonstrates reverse-phase behavior of halogenated pyrazoles). [Link]

  • Reagentia. (2023). Product Catalog: 3-bromo-5-chloro-1-methyl-1H-pyrazole CAS 1785538-05-7.[4] [Link][5][6][7]

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole: A Cost-Benefit Analysis

For Researchers, Scientists, and Drug Development Professionals The strategic synthesis of halogenated pyrazoles is a cornerstone of modern medicinal and agrochemical research. The specific substitution pattern of the py...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated pyrazoles is a cornerstone of modern medicinal and agrochemical research. The specific substitution pattern of the pyrazole core profoundly influences the biological activity and pharmacokinetic properties of the resulting compounds. This guide provides an in-depth, comparative analysis of two distinct synthetic pathways for the synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole, a key building block in the development of novel therapeutic agents and specialized chemical products.

This analysis moves beyond a simple recitation of procedural steps, offering a critical evaluation of each pathway's cost-effectiveness, scalability, and overall efficiency. By examining the underlying chemical principles and providing detailed experimental protocols, this guide aims to empower researchers to make informed decisions in the laboratory and during process development.

Pathway 1: Stepwise Halogenation via a Pyrazolone Intermediate

This pathway commences with the well-established Knorr pyrazole synthesis, followed by sequential chlorination and bromination. The key intermediate in this route is 1-methyl-3-methyl-1H-pyrazol-5(4H)-one.

Conceptual Overview

The logic behind this pathway is to first construct the methylated pyrazole core and then introduce the halogen atoms in a controlled, stepwise manner. The pyrazolone intermediate provides a versatile platform for subsequent halogenation reactions.

Pathway_1_Overview A Ethyl Acetoacetate + Methylhydrazine B 1-Methyl-3-methyl-1H-pyrazol-5(4H)-one A->B Cyclocondensation C 5-Chloro-1,3-dimethyl-1H-pyrazole B->C Chlorination (POCl3) D 3-Bromo-5-chloro-1-methyl-1H-pyrazole C->D Bromination (NBS)

Caption: Pathway 1: Sequential halogenation approach.

Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-methyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.0 eq) dropwise at room temperature.[1]

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield 1-methyl-3-methyl-1H-pyrazol-5(4H)-one.

    • Estimated Yield: 85%[1]

Step 2: Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole

  • To 1-methyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq), add phosphorus oxychloride (POCl₃, 2.0 eq) slowly at 0 °C.[2]

  • The reaction mixture is then heated to 100-110 °C for 2-3 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • The aqueous layer is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to afford 5-chloro-1,3-dimethyl-1H-pyrazole.

    • Estimated Yield: 75% (based on similar chlorinations of hydroxy-heterocycles)[2]

Step 3: Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • To a solution of 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 eq).[3][4]

  • The reaction mixture is stirred at room temperature or gently heated to initiate the reaction. A radical initiator such as AIBN can be added if necessary.

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with water and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to give 3-bromo-5-chloro-1-methyl-1H-pyrazole.

    • Estimated Yield: 80%[3]

Cost-Benefit Analysis: Pathway 1
StepStarting Materials/ReagentsCost per Mole (USD)Moles Required (per mole of final product)Cost per Step (USD)Estimated Yield (%)Overall Yield (%)
1Ethyl Acetoacetate~15[5][6]1.1817.785[1]85
Methylhydrazine~140[7]1.18165.2
21-Methyl-3-methyl-1H-pyrazol-5(4H)-one(Intermediate)1.18-75[2]63.75
Phosphorus Oxychloride~30[8][9][10][11][12]2.3670.8
35-Chloro-1,3-dimethyl-1H-pyrazole(Intermediate)1.57-80[3]51
N-Bromosuccinimide (NBS)~70[4]1.73121.1
Total ~374.8 ~51

Advantages:

  • Readily available starting materials: Ethyl acetoacetate and methylhydrazine are common and relatively inexpensive laboratory reagents.

  • Well-established reactions: The Knorr pyrazole synthesis and subsequent halogenations are robust and well-documented transformations.

  • Stepwise functionalization: This route allows for the potential synthesis of other halogenated analogs by altering the halogenating agents in the final steps.

Disadvantages:

  • Longer synthetic route: Three distinct synthetic steps increase labor and time.

  • Use of hazardous reagents: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires careful handling.

  • Moderate overall yield: The cumulative yield of a multi-step synthesis can be lower, impacting the overall cost-efficiency for larger scale production.

Pathway 2: Pyrazole Formation from a Dihalo-precursor followed by N-Methylation

This alternative pathway involves the initial construction of a dihalogenated pyrazole core, which is then N-methylated in the final step.

Conceptual Overview

The strategy here is to introduce the desired halogen atoms onto the backbone of the pyrazole precursor prior to the cyclization and subsequent methylation. This approach can offer a more convergent synthesis.

Pathway_2_Overview A Malonic Acid Derivative + Halogenating Agents B Dihalo-1,3-dicarbonyl A->B Halogenation C 3,5-Dihalopyrazole B->C Cyclocondensation (Hydrazine) D 3-Bromo-5-chloro-1-methyl-1H-pyrazole C->D N-Methylation

Caption: Pathway 2: Convergent dihalogenation and methylation.

Experimental Protocol

Step 1: Synthesis of a Dihalo-1,3-dicarbonyl Precursor (e.g., 2-bromo-2-chloro-malondialdehyde)

This step can be challenging and may involve multiple steps from simpler starting materials like malonic acid. For the purpose of this analysis, we will consider a hypothetical commercially available or readily synthesized dihalo-1,3-dicarbonyl compound.

Step 2: Synthesis of 3-Bromo-5-chloro-1H-pyrazole

  • To a solution of the dihalo-1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.0 eq).[13][14][15]

  • The reaction mixture is stirred at room temperature or gently heated to facilitate cyclization.

  • The product, 3-bromo-5-chloro-1H-pyrazole, may precipitate from the reaction mixture and can be collected by filtration.

    • Estimated Yield: 70% (based on similar pyrazole formations from 1,3-dicarbonyls)[16]

Step 3: Synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole

  • To a solution of 3-bromo-5-chloro-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (1.5 eq).

  • Add a methylating agent such as dimethyl sulfate or methyl iodide (1.2 eq) dropwise.[17][18][19][20]

  • The reaction mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

    • Estimated Yield: 90%[17]

Cost-Benefit Analysis: Pathway 2
StepStarting Materials/ReagentsCost per Mole (USD)Moles Required (per mole of final product)Cost per Step (USD)Estimated Yield (%)Overall Yield (%)
1 & 2Dihalo-1,3-dicarbonyl (hypothetical)High (estimated)1.59-70[16]70
Hydrazine Hydrate~15[13][14][15][21]1.5923.85
33-Bromo-5-chloro-1H-pyrazole(Intermediate)1.11-90[17]63
Dimethyl Sulfate~10[20]1.3313.3
Potassium Carbonate~51.678.35
Total ~45.5 (excluding dihalo-precursor) ~63

Advantages:

  • Higher overall yield (potentially): A more convergent approach can lead to a higher overall yield.

  • Fewer synthetic steps (potentially): If a suitable dihalo-precursor is available, this route is shorter.

  • Avoids POCl₃: This pathway circumvents the use of the highly corrosive phosphorus oxychloride.

Disadvantages:

  • Availability and cost of the starting material: The key dihalo-1,3-dicarbonyl precursor may not be readily available commercially and its synthesis could be complex and costly, significantly impacting the overall cost-benefit analysis.

  • Regioselectivity of methylation: While methylation of the pyrazole nitrogen is generally efficient, the possibility of N1 vs. N2 methylation exists, which could lead to isomeric impurities.

  • Toxicity of methylating agents: Dimethyl sulfate and methyl iodide are toxic and require stringent safety precautions.[18][19][20]

Conclusion and Recommendations

Both pathways present viable options for the synthesis of 3-Bromo-5-chloro-1-methyl-1H-pyrazole, each with its own set of advantages and disadvantages.

Pathway 1 is a classic, reliable route that utilizes readily available and inexpensive starting materials. Its primary drawbacks are the multi-step nature of the synthesis, which can lead to a lower overall yield, and the use of hazardous phosphorus oxychloride. This pathway is likely more suitable for smaller, laboratory-scale syntheses where the flexibility of the intermediates might be advantageous for analog synthesis.

Pathway 2 offers a more convergent and potentially higher-yielding approach, especially if a suitable dihalo-1,3-dicarbonyl precursor is accessible. The avoidance of POCl₃ is a significant safety benefit. However, the cost and availability of the starting dihalo-precursor are critical and currently unknown variables that would heavily influence the economic feasibility of this route on a larger scale. This pathway would be more attractive for process development and scale-up if an efficient and cost-effective synthesis of the dihalo-precursor can be established.

Recommendation: For initial laboratory-scale synthesis and exploration, Pathway 1 is recommended due to the certainty of starting material availability and well-established procedures. For larger-scale production or process optimization, a thorough investigation into the synthesis and cost of the key dihalo-intermediate in Pathway 2 is warranted, as it holds the potential for a more efficient and safer process.

References

  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • ChemicalBook.
  • Nanochemazone.
  • ChemicalBook. Methylhydrazine. (n.d.).
  • The Lab Depot.
  • Apollo Scientific. Malonic acid. (n.d.).
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • MilliporeSigma. Phosphorus(V) oxychloride 99.999. (n.d.).
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Org. Process Res. Dev.2020, 24 (9), 1766–1780.
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Safety & Regulatory Compliance

Safety

3-Bromo-5-chloro-1-methyl-1H-pyrazole proper disposal procedures

The following technical guide details the proper disposal and handling procedures for 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 52947-60-3). This guide is structured for researchers and safety officers, prioritizing sc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal and handling procedures for 3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS: 52947-60-3).

This guide is structured for researchers and safety officers, prioritizing scientific integrity and operational safety . It treats the compound as a Halogenated Organic waste stream, a classification necessitating strict segregation to prevent the formation of hazardous byproducts during incineration.

Executive Summary: Immediate Action Plan

  • Waste Classification: Halogenated Organic Solvent/Compound .

  • Primary Hazard: Skin/Eye Irritant; Potential Aquatic Toxin; Emits toxic fumes (

    
    ) upon thermal decomposition.
    
  • Disposal Method: High-Temperature Incineration (via approved hazardous waste contractor).

  • Critical Restriction: DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this increases disposal costs and complicates downstream treatment. NEVER dispose of down the drain.

Hazard Profile & Risk Assessment

As a halogenated heteroaromatic, this compound presents specific risks that dictate its disposal pathway. While specific toxicological data for this exact isomer is limited, the Precautionary Principle requires treating it based on its structural analogs (e.g., 3-Bromo-1-methyl-1H-pyrazole).[1]

PropertyDescriptionOperational Implication
Chemical Nature Halogenated PyrazoleStable under normal conditions but generates acid gases (

,

) if burned improperly.[1]
Physical State Low-melting solid or liquid (Predicted*)May require handling as a liquid waste or solid residue depending on purity/form.
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, and peroxides in waste storage.
Toxicity Skin/Eye Irritant (H315/H319)PPE Mandatory: Nitrile gloves, safety goggles, and lab coat.
Environmental Aquatic Chronic Toxicity (Predicted)Zero Discharge: All rinsate must be collected; no sink disposal.

*Note: Physical state predicted based on structural analogs like 3-Bromo-1-methyl-1H-pyrazole (Density ~1.59 g/mL).[1]

Waste Stream Classification & Segregation

Proper segregation is the single most critical step in laboratory chemical disposal. Mixing halogenated waste with non-halogenated waste often downgrades the entire container to the more expensive and restrictive "Halogenated" category.

The Segregation Logic (Graphviz Diagram)

WasteSegregation Start Waste Generation: 3-Bromo-5-chloro-1-methyl-1H-pyrazole Decision Is it mixed with other solvents? Start->Decision Pure Pure Substance / Solid Residue Decision->Pure No (Solid/Pure) Mixed Identify Solvent Mixture Decision->Mixed Yes (In Solution) SolidBin Solid Waste Bin (Label: Toxic/Irritant Solid) Pure->SolidBin Double Bagged HaloBin Halogenated Waste Carboy (Contains Cl, Br, F) Mixed->HaloBin Contains Halogenated Solvents (DCM, Chloroform) Mixed->HaloBin Contains Non-Halogenated Solvents (Acetone, MeOH) * Note *CRITICAL: Even if dissolved in Acetone, the presence of the Brominated Pyrazole classifies the WHOLE mixture as Halogenated. Mixed->Note NonHaloBin Non-Halogenated Carboy Note->HaloBin

Figure 1: Decision tree for segregating halogenated pyrazole waste. Note that the presence of the halogenated solute generally mandates the "Halogenated" waste stream classification.[1]

Pre-Disposal Treatment & Accumulation Protocol

Follow this Standard Operating Procedure (SOP) to prepare the waste for pickup.

Step 1: Container Selection
  • Liquid Waste: Use a High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.

  • Solid Waste: Use a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags.

Step 2: Labeling (Mandatory)

Every container must be labeled before the first drop of waste is added.

  • Content Description: "Waste Halogenated Organics: 3-Bromo-5-chloro-1-methyl-1H-pyrazole solution."

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

Step 3: Rinsing & Decontamination[1]
  • Empty Containers: If the original reagent bottle is empty, triple-rinse it with a compatible solvent (e.g., dichloromethane or acetone).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Waste carboy. Do not pour rinsate down the drain.

  • Defacing: Cross out the original label and mark "EMPTY" before disposing of the glass bottle in the glass recycling/trash (check local facility rules).

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.[2]

Spill Response Workflow (Graphviz Diagram)

SpillResponse Spill Spill Detected Assess Assess Volume & Threat (>100mL or Respiratory Irritation?) Spill->Assess Evacuate Evacuate Lab Call EHS / Emergency Services Assess->Evacuate Yes (Major) Contain Don PPE (Nitrile Gloves, Goggles, Lab Coat) Assess->Contain No (Minor) Absorb Cover with Absorbent Pads or Vermiculite Contain->Absorb Collect Scoop into Hazardous Waste Bag/Jar Absorb->Collect Clean Clean Area with Soap/Water Collect Rinsate Collect->Clean Label Label as 'Debris from Halogenated Spill' Clean->Label

Figure 2: Operational workflow for managing minor vs. major spills of halogenated organic compounds.

Final Disposal Method

The ultimate fate of this chemical must be High-Temperature Incineration .

  • Why Incineration? Halogenated organics are difficult to degrade biologically. Incineration at temperatures >1000°C ensures complete destruction of the pyrazole ring.

  • Scrubbing Requirement: The incineration facility must be equipped with acid gas scrubbers to capture the Hydrogen Bromide (HBr) and Hydrogen Chloride (HCl) generated during combustion.

  • Prohibited Methods:

    • NO Sewer/Drain Disposal (Illegal under RCRA/EPA regulations).

    • NO Evaporation in Fume Hood (Releases toxic vapors).

    • NO Landfill (Unless stabilized/encapsulated by a certified facility, but incineration is the industry standard).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Halogenated Solvents (F001, F002). [Link]

  • National Institutes of Health (NIH) - PubChem. 3-bromo-5-methyl-1H-pyrazole (Analogous Compound Data). [Link][1]

  • Princeton University EHS. Laboratory Waste Disposal Guide - Halogenated vs. Non-Halogenated Solvents. [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-5-chloro-1-methyl-1H-pyrazole

An authoritative, field-proven guide to the safe handling, personal protective equipment (PPE) selection, and logistical management of 3-Bromo-5-chloro-1-methyl-1H-pyrazole . Executive Summary & Chemical Profile 3-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, field-proven guide to the safe handling, personal protective equipment (PPE) selection, and logistical management of 3-Bromo-5-chloro-1-methyl-1H-pyrazole .

Executive Summary & Chemical Profile

3-Bromo-5-chloro-1-methyl-1H-pyrazole is a highly functionalized, dihalogenated heterocyclic building block widely utilized in medicinal chemistry and agrochemical drug development [1]. Due to the presence of both bromine and chlorine atoms on the electron-deficient pyrazole core, this compound exhibits specific reactivity profiles and toxicological hazards that mandate stringent operational controls.

Understanding the physicochemical properties is the first step in designing a self-validating safety protocol. The halogens increase the compound's lipophilicity (LogP), enhancing its ability to permeate the stratum corneum (skin barrier) if not properly contained, particularly when dissolved in organic solvents.

Table 1: Chemical Identity & Hazard Profile

Property / AttributeSpecificationOperational Implication
CAS Number 1785538-05-7Unique identifier for SDS cross-referencing [1].
Molecular Formula C4H4BrClN2High halogen content dictates strict waste segregation.
Molecular Weight 195.45 g/mol Low molecular weight contributes to volatility/vapor risk.
Physical State LiquidRequires positive displacement pipetting to avoid aerosols [1].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Direct contact causes protein sensitization; vapors irritate respiratory mucosa.

Mechanistic Toxicology & PPE Selection Logic

Safety in the laboratory is not achieved by blindly following lists; it is achieved by understanding causality. The pyrazole ring in this compound is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the halogens. Biologically, this means the compound can react with nucleophilic residues (such as thiols in skin proteins), leading to acute irritation and potential sensitization.

Furthermore, the choice of PPE must dynamically adapt to the solvent matrix . A glove that protects against the neat liquid may fail catastrophically when the compound is dissolved in a carrier solvent.

Dynamic PPE Selection Matrix
  • Dermal Protection (The Carrier Effect): When handling the neat liquid, standard nitrile gloves (minimum 0.11 mm thickness) provide an adequate barrier. However, drug development workflows frequently dissolve pyrazoles in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are "molecular taxis"—they rapidly permeate nitrile, carrying the toxic pyrazole payload directly through the skin. If handling solutions in DMF/DMSO, you must switch to butyl rubber or laminate (SilverShield) gloves [2].

  • Respiratory & Engineering Controls: Due to its potential as a respiratory irritant (STOT SE 3), all manipulations must occur within a certified chemical fume hood. The hood acts as the primary engineering control, utilizing directional airflow to prevent vapor accumulation.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses) are required. The liquid state increases the risk of micro-droplet aerosolization during transfer.

PPE_Workflow Start Handling 3-Bromo-5-chloro- 1-methyl-1H-pyrazole State Determine Physical State & Solvent Matrix Start->State Pure Neat Liquid State->Pure Solvent1 In Polar Aprotic (DMF, DMSO) State->Solvent1 Solvent2 In Chlorinated (DCM, Chloroform) State->Solvent2 Gloves1 Nitrile Gloves (>0.11mm thickness) Pure->Gloves1 Gloves2 Butyl Rubber or SilverShield Gloves Solvent1->Gloves2 Gloves3 Fluorinated Rubber (Viton) Gloves Solvent2->Gloves3 Hood Chemical Fume Hood (80-100 fpm face velocity) Gloves1->Hood Gloves2->Hood Gloves3->Hood

Decision matrix for PPE selection based on the solvent matrix of the pyrazole derivative.

Operational Protocols: A Self-Validating System

To ensure absolute trustworthiness, every operational procedure must include self-validating checks. If a check fails, the procedure stops.

Protocol A: Safe Volumetric Transfer and Reaction Setup
  • Engineering Validation: Verify the fume hood's digital monitor reads a face velocity between 80–100 feet per minute (fpm). Validation Check: A flow rate below 80 fpm invalidates the containment boundary; do not open the reagent vial. [2]

  • PPE Integrity Check: Don chemical splash goggles and a flame-resistant lab coat. Inspect gloves for micro-tears using the pneumatic inflation method (trapping air and rolling the cuff to check for leaks).

  • Aerosol Prevention: Because 3-Bromo-5-chloro-1-methyl-1H-pyrazole is a liquid, avoid using standard air-displacement pipettes, which can drip or aerosolize volatile liquids. Use a positive displacement pipette for accurate, leak-free transfer.

  • Matrix Transition: If the protocol requires dissolving the pyrazole in DMSO for a cross-coupling reaction, immediately double-glove or transition to butyl rubber gloves before introducing the solvent.

  • Decontamination: Post-transfer, wipe down the exterior of the reagent bottle and the balance/workspace with an isopropanol-dampened wipe. Dispose of the wipe in the halogenated solid waste stream.

Spill Response & Disposal Logistics

The high halogen content (Bromine and Chlorine) of this pyrazole dictates strict environmental and logistical controls.

Halogenated Waste Segregation (The Causality of Dioxins)

Never mix 3-Bromo-5-chloro-1-methyl-1H-pyrazole waste with non-halogenated solvent waste. Why? Standard chemical waste is often disposed of via commercial incineration. Incinerating halogenated compounds at standard temperatures (below 1,100°C) leads to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans [3]. Halogenated waste requires specialized, high-temperature incineration facilities. Mixing waste streams not only creates environmental hazards but drastically increases institutional disposal costs.

Protocol B: Chemical Spill Decontamination
  • Containment: Instantly halt work and lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Absorption: Do not use combustible materials (like paper towels) for large spills. Apply an inert, high-capacity absorbent such as vermiculite or diatomaceous earth starting from the perimeter and working inward to prevent spreading.

  • Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a sealable High-Density Polyethylene (HDPE) container. Avoid metal containers, as trace hydrohalic acids (HBr, HCl) formed by degradation can corrode metal.

  • Neutralization: Wash the spill surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize any trace acidic byproducts, followed by a soap and water wash.

Spill_Response Spill Spill Event Detected Evac Assess Hood Ventilation Spill->Evac PPE Verify Heavy-Duty PPE Intact Evac->PPE Absorb Apply Inert Absorbent (Vermiculite) PPE->Absorb Collect Collect in HDPE Sealable Container Absorb->Collect Label Label as Halogenated Organic Waste Collect->Label

Sequential spill response and decontamination pathway for halogenated pyrazole incidents.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment and Hazardous Waste Operations." US Department of Labor. Available at:[Link]

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